Mechanism of Action and Agricultural Applications of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
Executive Summary 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CAS 3655-88-7), historically evaluated under the trade name Terracur, is a non-aromatic heterocyclic compound utilized in agricultural sciences[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CAS 3655-88-7), historically evaluated under the trade name Terracur, is a non-aromatic heterocyclic compound utilized in agricultural sciences[1][2]. Belonging to the 1,3,5-thiadiazine-2-thione family, it shares deep structural and mechanistic homology with widely commercialized soil fumigants such as dazomet and milneb[3][4]. This whitepaper provides an in-depth technical analysis of its prodrug dynamics, molecular mechanism of action (MoA), and the self-validating experimental protocols required to evaluate its efficacy as a broad-spectrum nematicide and fungicide.
Physicochemical Profile and Prodrug Dynamics
While applied to agricultural environments as a stable formulation, 5-carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is fundamentally a prodrug. Its intrinsic biological activity against phytopathogenic fungi and nematodes is negligible in its parent form. Instead, its agricultural efficacy is entirely dependent on its rapid hydrolytic degradation in moist soil environments, which triggers the release of volatile, highly toxic secondary metabolites[5].
Molecular Mechanism of Action (MoA)
The biocidal activity of this compound is driven by a multi-step degradation and binding pathway:
Hydrolytic Cleavage : Upon contact with soil moisture, the thiadiazine ring undergoes nucleophilic attack by water. This ring-opening hydrolysis yields methyl isothiocyanate (MITC) as the primary active toxicant, alongside minor byproducts such as formaldehyde and hydrogen sulfide[5].
Electrophilic Diffusion : MITC is a highly reactive, volatile electrophile. It permeates the interstitial spaces of the soil matrix as a gas, penetrating the protective cell walls of fungi, nematodes, and weed seeds[6].
Enzymatic Arrest : Once inside the target cell, MITC covalently binds to nucleophilic centers—specifically sulfhydryl (-SH), amino (-NH2), and hydroxyl (-OH) groups—of essential intracellular enzymes and structural proteins[7].
Metabolic Collapse : This irreversible electrophilic modification halts cellular respiration, disrupts enzymatic function, and induces rapid pathogen cell death[7].
Fig 1: Hydrolytic degradation of the thiadiazine ring and MITC-mediated cellular toxicity.
To rigorously evaluate the efficacy of 1,3,5-thiadiazine-2-thiones, experimental designs must account for the compound's volatility and moisture-dependent activation. Standard open-air assays will inevitably yield false negatives.
Protocol A: Quantifying MITC Release Kinetics in Soil Matrices
This protocol establishes a self-validating system to measure the conversion rate of the prodrug into its active gaseous form.
Soil Preparation : Sieve field soil to 2 mm.
Causality: Heterogeneous soil aggregates create micro-environments with variable moisture, which skews hydrolysis rates and leads to irreproducible kinetic data.
Moisture Adjustment : Adjust soil moisture to exactly 50% of field capacity.
Causality: Hydrolysis requires water as a reactant; however, fully saturated soils (100% capacity) block interstitial pores. This traps the volatile MITC in the aqueous phase, preventing the gas diffusion necessary for pathogen contact and accurate headspace sampling[5].
Compound Incorporation : Homogeneously mix the compound into the soil matrix within a hermetically sealed microcosm.
Headspace Sampling & GC-MS : Incubate at 25°C. Sample the headspace gas at regular intervals using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify MITC evolution and degradation over time[6].
Fig 2: Self-validating workflow for quantifying MITC release kinetics in soil matrices.
Protocol B: In Vitro Antifungal Efficacy Assay
Media Preparation : Prepare Potato Dextrose Agar (PDA) plates inoculated with target phytopathogenic fungi (e.g., Fusarium oxysporum).
Sealed Fumigation Chambers : Place the inoculated plates inside airtight desiccators containing a standardized aqueous solution of the compound.
Causality: Because MITC is highly volatile (vapor pressure ~2,500 Pa), standard open-plate assays allow the active gas to escape into the atmosphere before reaching lethal concentrations in the agar, invalidating the dose-response curve.
Incubation & Assessment : Incubate for 72 hours and measure radial mycelial growth compared to a water-only control.
Synergistic Agricultural Applications and Microbiome Impact
Modern agricultural practices increasingly pair chemical fumigants with biological control agents (BCAs) to prevent pathogen resistance and restore soil health. Research on analogous thiadiazine-thiones demonstrates that fumigation drastically reduces the population density of soilborne pathogens like F. oxysporum (often by >90%)[7].
This rapid eradication creates a temporary biological vacuum. Introducing a robust BCA, such as Clonostachys rosea, immediately after the MITC gas has naturally dissipated allows the beneficial fungi to rapidly colonize the sterilized soil. This synergistic approach provides long-term suppression of Fusarium wilt and prevents the rebound of pathogenic populations[7].
Quantitative Data Summary
The following table synthesizes the kinetic and efficacy metrics associated with the degradation of 1,3,5-thiadiazine-2-thione derivatives into MITC.
Parameter
Value / Observation
Mechanistic Implication
Primary Active Metabolite
Methyl Isothiocyanate (MITC)
Volatile gas responsible for broad-spectrum electrophilic toxicity.
Optimal Soil Moisture
~50% Field Capacity
Perfectly balances hydrolytic prodrug activation with necessary gas diffusion[5].
In-Depth Technical Guide: Chemical, Physical, and Mechanistic Profiling of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CAS 3655-88-7)
Executive Summary & Structural Significance The compound 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CAS 3655-88-7), historically commercialized under the trade name Terracur , is a highly specialized heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
The compound 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CAS 3655-88-7), historically commercialized under the trade name Terracur , is a highly specialized heterocyclic compound belonging to the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) family[1][2].
From a structural biology and agrochemical perspective, the THTT scaffold is a "privileged structure" that functions as an environmentally and enzymatically responsive prodrug[3][4]. Rather than exerting direct receptor-mediated toxicity, the compound undergoes controlled hydrolytic cleavage in aqueous or soil environments to release methyl isothiocyanate (MITC) —a potent, volatile electrophile that acts as a broad-spectrum nematicide and fungicide[5]. Furthermore, because the N5 position is substituted with an acetic acid moiety, the compound simultaneously acts as a carrier for the amino acid glycine, making it a subject of intense study in pharmaceutical prodrug design[3].
Physicochemical Profiling
Understanding the physicochemical properties of CAS 3655-88-7 is critical for predicting its environmental fate, partitioning behavior, and degradation kinetics. The presence of the carboxylic acid group at the N5 position renders the molecule highly sensitive to pH changes, dictating its solubility and lipophilicity (logP).
Moderately soluble in water (pH-dependent); soluble in polar organic solvents (e.g., DMSO, Methanol).
Synthesis Workflow: The Mannich-Type Condensation
The synthesis of THTT derivatives relies on a highly efficient, one-pot, multicomponent Mannich-type condensation[4]. The reaction exploits the nucleophilicity of a dithiocarbamate intermediate reacting with formaldehyde and a primary amine (in this case, glycine).
Causality in Experimental Design:
Temperature Control (0–5°C): The initial formation of the dithiocarbamate salt is highly exothermic. Strict cooling is required to prevent the volatilization of carbon disulfide (CS₂) and to suppress the formation of symmetrical thiourea byproducts.
pH Modulation: The addition of glycine requires a slightly alkaline environment to ensure the amino group is deprotonated and nucleophilic, allowing it to attack the formaldehyde-derived iminium intermediate to close the six-membered THTT ring.
Caption: Multicomponent Mannich-type synthesis pathway of CAS 3655-88-7 from methylamine, CS₂, formaldehyde, and glycine.
Step-by-Step Synthesis Protocol
Dithiocarbamate Formation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 0.1 mol of methylamine in 50 mL of ethanol. Add 0.1 mol of potassium hydroxide (KOH) and cool the mixture to 0–5°C.
CS₂ Addition: Dropwise, add 0.1 mol of carbon disulfide (CS₂) over 30 minutes. Maintain the temperature strictly below 5°C to form potassium methyldithiocarbamate. Stir for an additional 1 hour.
Condensation: In a separate beaker, dissolve 0.1 mol of glycine in a minimal amount of weak alkaline buffer (pH 8.0). Mix this with 0.2 mol of aqueous formaldehyde (37%).
Ring Closure: Slowly add the glycine/formaldehyde mixture to the dithiocarbamate solution. Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
Isolation: Acidify the mixture slightly (pH ~5) using dilute HCl to precipitate the target carboxylic acid. Filter the resulting solid, wash with cold distilled water, and recrystallize from an ethanol/water mixture to yield pure 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione.
Mechanism of Action: The Prodrug Paradigm & MITC Release
CAS 3655-88-7 is not intrinsically toxic; it is a delivery vehicle. Its biological efficacy against soil-borne pathogens (nematodes like Meloidogyne javanica and various fungi) relies entirely on its degradation[5][6].
When applied to moist soil, the THTT ring undergoes hydrolytic cleavage. The rate of this hydrolysis is directly proportional to soil moisture content and temperature[5]. The breakdown yields methyl isothiocyanate (MITC) from the N3 position, while the N5 position releases glycine and formaldehyde. MITC is a highly electrophilic molecule that rapidly penetrates pathogenic cells and forms covalent bonds with nucleophilic thiol (-SH) and amine (-NH₂) groups on essential respiratory and metabolic enzymes, leading to irreversible enzyme inhibition and rapid cellular death[4][5].
Caption: Hydrolytic degradation pathway of CAS 3655-88-7 resulting in the release of biocidal MITC.
Experimental Protocols for Degradation & Efficacy Profiling
To validate the efficacy of CAS 3655-88-7 as a prodrug/fumigant, researchers must quantify the release kinetics of MITC and correlate it with biological endpoints.
Purpose: To determine the half-life (t₁/₂) of the THTT scaffold in simulated environmental conditions.
Sample Preparation: Prepare a 100 µM stock solution of CAS 3655-88-7 in HPLC-grade methanol.
Incubation: Spike the stock into a series of aqueous phosphate buffers (pH 5.0, 7.0, and 9.0) to achieve a final concentration of 10 µM. Incubate in a thermostatic shaker at 25°C.
Sampling: Extract 1 mL aliquots at predetermined time intervals (0, 1, 2, 4, 8, 12, and 24 hours). Quench the reaction immediately by flash-freezing in liquid nitrogen or by adding an acidic stop-solution if operating at alkaline pH.
Chromatography: Inject 20 µL into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase of Acetonitrile:Water (60:40 v/v) at a flow rate of 1.0 mL/min.
Detection: Monitor UV absorbance at 254 nm (for the THTT ring) and 230 nm (for MITC).
Data Analysis: Plot the concentration of MITC generated versus time to calculate the first-order degradation rate constant (
k
) and half-life (
t1/2=ln(2)/k
).
Protocol 2: In Vitro Nematicidal Efficacy Assay
Purpose: To validate the biological activity of the released MITC against root-knot nematodes.
Nematode Culturing: Extract second-stage juveniles (J2) of Meloidogyne incognita from infected tomato roots using the Baermann funnel technique.
Treatment Preparation: Prepare serial dilutions of CAS 3655-88-7 in distilled water (1, 5, 10, 50, and 100 mg/L). Include a water-only control and a positive control (e.g., pure MITC or commercial Dazomet).
Exposure: Transfer 100 freshly hatched J2 nematodes into each well of a 24-well plate. Add 1 mL of the respective treatment solutions.
Incubation: Seal the plates to prevent the escape of volatile MITC and incubate in the dark at 25°C for 48 hours.
Viability Scoring: Under an inverted microscope, count the number of motile (live) and immotile (dead) nematodes. Confirm mortality by touching immotile nematodes with a fine needle; lack of response indicates death.
Calculation: Calculate the LC₅₀ (Lethal Concentration required to kill 50% of the population) using Probit analysis.
Conclusion
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione represents a masterclass in prodrug design. By utilizing the THTT ring to mask the highly reactive methyl isothiocyanate, the compound ensures stability during storage and targeted, moisture-activated release in the field. Its dual role as an agricultural fumigant and a model for pharmaceutical peptide-carrier systems underscores the versatility of the thiadiazine scaffold.
References
PubChemLite - 3655-88-7 (C6H10N2O2S2). Université du Luxembourg.
Soil Disinfection and Nematicides. WUR eDepot.
Nematicide Applications in The Sudan. Food and Agriculture Organization of the United Nations (FAO).
Thiadiazines, N,N-Heterocycles of Biological Relevance. MDPI.
The Appropriate Particle Size of Dazomet Can Ensure the Soil Fumigation Effect from the Source. MDPI.
Thiadiazines, N,N-Heterocycles of Biological Relevance. PMC - NIH.
Metabolic degradation pathways of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione in soil
As a Senior Application Scientist, analyzing the degradation kinetics of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione requires looking beyond simple half-life metrics. We must approach this compound as a dynami...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, analyzing the degradation kinetics of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione requires looking beyond simple half-life metrics. We must approach this compound as a dynamic, bio-labile prodrug whose efficacy and environmental fate are entirely dictated by its interaction with soil moisture, pH, and the local microbiome.
This whitepaper provides an in-depth technical synthesis of the metabolic degradation pathways of this specific thiadiazine-2-thione derivative, detailing the mechanistic cleavage of its heterocyclic scaffold and providing self-validating experimental protocols for tracking its environmental fate.
The Bio-Labile Scaffold: Physicochemical Dynamics
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione belongs to the 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) class of compounds[1]. Historically utilized in agricultural formulations (such as Terracur), the compound is not intrinsically active in its solid state. Instead, it functions as a carrier matrix. Upon contact with moist, biologically active soil, the THTT ring acts as a prodrug, undergoing rapid nucleophilic attack to release highly active biocidal agents[1].
To understand its degradation, we must first benchmark its physicochemical baseline against closely related analogs (such as Dazomet).
The synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is achieved by reacting methylamine, carbon disulfide, formaldehyde, and the amino acid glycine[3]. In soil, the metabolic and chemical degradation of this compound is essentially the reverse of its synthesis, driven by hydrolytic ring cleavage and subsequent microbial mineralization.
Phase I: Hydrolysis and Ring Cleavage
The initial degradation step is primarily abiotic, though it is heavily accelerated by microbial enzymes and soil pH. Water molecules act as nucleophiles, attacking the electron-deficient carbons of the thiadiazine ring. This causes the ring to open, forming a highly unstable dithiocarbamate intermediate[1].
Phase II: Fragmentation and Metabolite Release
The dithiocarbamate intermediate rapidly fragments into four distinct chemical streams:
Methyl isothiocyanate (MITC): The N-3 methyl group and the thione sulfur collapse to form MITC. This is the primary biocidal gas that diffuses through the soil pore spaces[5].
Glycine Release: The N-5 carboxymethyl group is liberated. Because this leaving group is structurally identical to the amino acid glycine, it does not persist as a pollutant but is immediately absorbed by the soil microbiome[3].
Formaldehyde & Carbon Disulfide: The methylene bridges of the THTT ring are released as formaldehyde, while residual sulfur is released as carbon disulfide (CS2) or hydrogen sulfide (H2S)[5].
Phase III: Microbial Mineralization
While MITC is toxic to many soil pathogens, resilient bacterial populations eventually metabolize it. MITC, alongside formaldehyde and CS2, undergoes oxidative and hydrolytic mineralization by soil bacteria, ultimately yielding carbon dioxide (CO2), ammonium (NH4+), and sulfates (SO4 2-)[6].
Metabolic degradation of the thiadiazine-2-thione scaffold in soil.
A common pitfall in pesticide degradation studies is the use of homogenized, sieved batch soils. Sieving destroys natural soil aggregates, artificially inflating aeration and exposing hidden microbial populations, which skews the half-life (DT50) data.
To ensure trustworthiness and field-accurate kinetics, we utilize Intact Soil Cores coupled with 14C-radiotracer tracking[7]. This protocol is a self-validating system: by trapping evolved 14CO2, we ensure mass-balance closure, proving that the parent compound was fully mineralized rather than merely volatilized.
Step-by-Step Methodology: 14C-Radiotracer Assay in Intact Cores
Core Collection & Preparation:
Extract intact soil cores (7.5 cm diameter by 7.5 cm depth) from the field using stainless steel cylinders. This preserves the natural inter-aggregate (well-aerated) and intra-aggregate (poorly aerated) pore spaces[7].
Radiolabeling & Dosing:
Synthesize the THTT compound with a 14C-label on the N-3 methyl group. Apply the compound to the surface of the intact core at a rate equivalent to standard field application (e.g., 0.28 kg a.i./ha)[7].
Incubation & Volatile Trapping (Critical Step):
Seal the soil core within a specialized biometer flask system. Connect the headspace of the flask to a sidearm containing 10 mL of 1 N NaOH.
Causality: As the compound degrades, volatile 14C-MITC and fully mineralized 14CO2 will evolve. The NaOH trap captures these gases, preventing the loss of radioactivity and ensuring accurate mass balance calculations[6][7].
Solvent Extraction:
After specific incubation intervals (e.g., 1, 3, 7, 14 days), extract the soil using a linear gradient of 95:5 Water:Acetonitrile (ACN).
Causality: The biphasic nature of the degradation products requires this gradient. ACN solubilizes the non-polar parent compound and intermediate dithiocarbamates, while the aqueous phase captures the polar glycine metabolites.
Chromatographic & Scintillation Analysis:
Pass the extract through an HPLC-DAD system (using a C18 column) to resolve the parent compound from its metabolites. Route the eluent into a Liquid Scintillation Counter (LSC) to quantify the exact radioactive fraction of each peak[7].
Step-by-step 14C-radiotracer workflow for intact soil core degradation assays.
Environmental Factors Governing Kinetics
The degradation velocity of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is not static; it is heavily modulated by environmental parameters:
Soil Moisture Content: Because the primary degradation mechanism is hydrolytic ring cleavage, dry soils severely retard degradation. Studies on related THTT compounds show that increasing soil water content from 15% to 30% can accelerate the degradation rate by over 20-fold[4].
Temperature: Elevated temperatures (e.g., shifting from 15°C to 30°C) not only increase the enzymatic activity of the soil microbiome but also exponentially increase the volatilization rate of the MITC metabolite, shifting the equilibrium toward faster parent compound breakdown[4].
References
Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones.
Thiadiazines, N,N-Heterocycles of Biological Relevance. MDPI.
Qualitative and Quantit
Dazomet compositions.
The Appropriate Particle Size of Dazomet Can Ensure the Soil Fumigation Effect
Degradation kinetics assessment for the fungicide bas 505 in intact soil cores versus b
Pesticide Side Effects in an Agricultural Soil Ecosystem as Measured by amoA Expression Quantification and Bacterial Diversity Changes. PLOS One.
Pharmacokinetics and Bioavailability of 1,3,5-Thiadiazine-2-Thione Derivatives: A Comprehensive Guide to Prodrug Engineering and ADME Profiling
Executive Summary The optimization of pharmacokinetic (PK) parameters remains one of the most formidable bottlenecks in drug development. Primary amines, amino acids, and peptide-based therapeutics frequently suffer from...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The optimization of pharmacokinetic (PK) parameters remains one of the most formidable bottlenecks in drug development. Primary amines, amino acids, and peptide-based therapeutics frequently suffer from poor oral bioavailability, rapid enzymatic degradation (e.g., by monoamine oxidases), and restricted membrane permeability. As a Senior Application Scientist, I frequently leverage the 1,3,5-thiadiazine-2-thione (THTT) scaffold as a highly tunable, bio-labile prodrug system.
By incorporating a problematic amine into the six-membered THTT heterocyclic ring, we can drastically increase the molecule's lipophilicity (LogP) and shield it from premature degradation. This whitepaper provides an in-depth technical analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of THTT derivatives, detailing the causality behind their pH-dependent hydrolysis and providing field-proven protocols for their synthesis and PK validation.
Mechanistic Rationale: THTT as a Bio-Labile Carrier
The core utility of the THTT scaffold lies in its dual nature: it acts both as a protective lipophilic carrier and as an active pharmacophore.
Overcoming Bioavailability Barriers
Native amines and peptides are often highly polar, restricting their passage across the gastrointestinal (GI) tract and the blood-brain barrier (BBB). The THTT prodrug system masks the polar nitrogen atom within a heterocyclic ring, significantly enhancing lipid solubility [4]. This structural modification allows the prodrug to passively diffuse through biological membranes, reaching target tissues that are otherwise inaccessible to the parent drug [6].
pH-Dependent Hydrolysis and Pharmacological Action
THTT derivatives exhibit a highly specific degradation profile. They are remarkably stable in highly acidic environments (such as the gastric fluid at pH 1.2), preventing premature drug release and gastric irritation [4]. However, upon entering the systemic circulation (pH 7.4), the ring undergoes specific base-catalyzed and enzymatic hydrolysis.
This ring-opening event is therapeutically critical. It releases:
The Parent Amine/Peptide: Restoring the primary pharmacological activity.
Isothiocyanate Intermediates: These byproducts are not merely waste; they actively interact with and inactivate cysteine proteinases. This secondary mechanism is the primary driver behind the potent antiprotozoal (e.g., against Trypanosoma cruzi and Plasmodium species), antifungal, and antibacterial properties of THTT derivatives [1, 3, 5].
Recent in vivo models have also demonstrated the safety and efficacy of THTT derivatives in neurodegenerative contexts, showing ameliorative effects in Alzheimer's models with an excellent safety profile (LD50 > 500 mg/kg) [2].
Visualization of the THTT Hydrolysis Pathway
To understand the pharmacokinetic journey of a THTT prodrug, we must map its transition from the stomach to the systemic circulation. The following diagram illustrates the pH-driven metabolic degradation pathway.
Fig 1: Pharmacokinetic degradation pathway of THTT prodrugs across varying physiological pH levels.
Quantitative ADME Profiling
The structural substituents at the N-3 and N-5 positions of the THTT ring dictate the molecule's half-life and lipophilicity. By carefully selecting these functional groups, researchers can dial in the exact onset and duration of action required for a specific therapeutic target [3, 6].
Table 1: Comparative ADME Parameters of Selected THTT Derivative Classes
Compound Class
Target Application
LogP (Lipophilicity)
Stability at pH 1.2 (
t1/2
)
Stability at pH 7.4 (
t1/2
)
Primary Mechanism of Action
Mono-THTT (Amino Acid Carrier)
CNS Delivery / Neuroprotection
2.5 - 3.1
> 24 hours
1.5 - 3.0 hours
BBB penetration, AChE inhibition [2]
Bis-THTT (Alkyl-linked)
Antimalarial / Trypanocidal
3.8 - 4.5
> 24 hours
4.0 - 6.0 hours
Cysteine protease inactivation[5]
THTT-Peptide Conjugates
Targeted Antimicrobial
1.8 - 2.4
> 12 hours
0.5 - 1.0 hours
Controlled peptide release [6]
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol A: One-Pot Domino Synthesis of THTT Prodrugs
Objective: Synthesize 3,5-disubstituted THTT derivatives while avoiding oxidative side reactions and maximizing ring-closure efficiency.
Amine Preparation: Dissolve 10 mmol of the target primary amine (e.g., an amino acid) in 20 mL of a basic aqueous buffer (pH 8.0) containing equimolar KOH.
Causality: The basic medium ensures the amine is fully deprotonated and highly nucleophilic, priming it for the subsequent attack.
Carbon Disulfide Addition: Place the reaction flask in an ice bath (0–5 °C). Add 10 mmol of carbon disulfide (
CS2
) dropwise under continuous, vigorous stirring for 30 minutes.
Causality: Maintaining a low temperature prevents the volatile
CS2
from evaporating and controls the highly exothermic formation of the intermediate dithiocarbamate, preventing thermal degradation.
Cyclization: Add 20 mmol of formaldehyde (37% aqueous solution) followed immediately by 10 mmol of a secondary alkyl/arylamine. Remove the ice bath and stir for 4 hours at room temperature.
Causality: Formaldehyde acts as the bridging electrophile. Adding it concurrently with the secondary amine drives the cyclization of the 6-membered thiadiazine ring before linear polymerization can occur.
Isolation & Purification: Precipitate the product by neutralizing the solution with cold 1M HCl. Filter the solid and recrystallize from absolute ethanol.
Causality: Recrystallization removes unreacted formaldehyde and linear byproducts, ensuring the >98% purity required for accurate downstream PK profiling.
Protocol B: In Vitro Plasma Stability and Hydrolysis Kinetics
Objective: Validate the pH-dependent release mechanism and calculate the physiological half-life of the THTT prodrug.
Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2 without pepsin) and pooled human plasma (buffered to pH 7.4 with PBS).
Causality: Testing across these two specific media mimics the physiological extremes the prodrug will encounter post-oral administration, validating its acid-stability and base-lability.
Spiking & Incubation: Spike the media with the THTT derivative to achieve a final concentration of 10 µM (ensure organic solvent concentration remains <1% v/v). Incubate at 37 °C in a shaking water bath.
Aliquot Sampling & Quenching (Critical Step): Withdraw 100 µL aliquots at exactly 0, 15, 30, 60, 120, and 240 minutes. Immediately quench each aliquot by adding 300 µL of ice-cold acetonitrile containing an internal standard.
Causality: Acetonitrile instantly denatures plasma proteins and halts all enzymatic and base-catalyzed hydrolysis, "freezing" the kinetic state of the sample for accurate temporal measurement.
LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Inject the supernatant into an LC-MS/MS system. Quantify the disappearance of the intact THTT mass transition and the appearance of the parent amine transition.
Causality: Mass spectrometry provides the absolute sensitivity and structural specificity required to differentiate the intact prodrug from its transient dithiocarbamate intermediates.
Conclusion
The 1,3,5-thiadiazine-2-thione (THTT) scaffold is a masterclass in prodrug engineering. By understanding the precise causality of its pH-dependent degradation, drug development professionals can rescue highly potent but pharmacokinetically flawed amines and peptides. Whether deployed as a BBB-penetrating carrier for neurodegenerative therapies or as a targeted cysteine protease inhibitor for neglected tropical diseases, the THTT system offers a robust, predictable, and highly effective ADME profile.
References
Ochoa, C., et al. "In Vitro and in Vivo Assays of 3,5-Disubstituted-Tetrahydro-2H-1,3,5-Thiadiazin-2-Thione Derivatives against Trypanosoma cruzi." SciELO, 1999. 1
"Evaluation of the Ameliorative Potential of 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione against Scopolamine-Induced Alzheimer's Disease." MDPI, 2024. 2
"Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies." PMC/NIH, 2025. 3
Simplício, A. L., et al. "Prodrugs for Amines." MDPI, 2008. 4
"Antimalarial evaluation of alkyl-linked bis-thiadiazine derivatives in murine model infected with two Plasmodium strains." IAPC Journals, 2023. 5
Aboul-Fadl, T., & El Shorbagi, A. N. "New carriers for representative peptides and peptide drugs." PubMed, 1997.6
Application Notes and Protocols: A Detailed Guide to the Laboratory Synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
Authored by: A Senior Application Scientist Introduction 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is a heterocyclic compound belonging to the class of tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs). This...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is a heterocyclic compound belonging to the class of tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs). This scaffold is of significant interest to researchers in drug development and medicinal chemistry due to its diverse biological activities. THTTs have been reported to exhibit a wide range of pharmacological properties, including antifungal, antibacterial, and antifibrinolytic activities.[1][2][3] The biological activity of these compounds is often attributed to their ability to release isothiocyanates and dithiocarbamic acids upon hydrolysis. The structural versatility of the THTT ring, allowing for substitutions at the 3- and 5-positions, makes it a valuable template for the design of novel therapeutic agents.[3]
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione. The synthesis is based on a one-pot, multi-component reaction, a strategy valued for its efficiency and atom economy.[4][5] We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.
Reaction Principle
The synthesis of the target compound proceeds through a well-established route for forming the 1,3,5-thiadiazine ring. The core of this reaction involves two key transformations:
Formation of a Dithiocarbamate Salt: The reaction is initiated by the nucleophilic attack of the secondary amine, N-methylglycine (sarcosine), on the electrophilic carbon of carbon disulfide. This reaction is conducted in the presence of a base, such as potassium hydroxide, to deprotonate the carboxylic acid and facilitate the formation of the potassium dithiocarbamate salt.[6][7]
Mannich-type Cyclization: The in situ generated dithiocarbamate then undergoes a cyclization reaction with formaldehyde. This step is a variation of the Mannich reaction, where formaldehyde acts as an electrophile, linking two nucleophilic sites—the nitrogen and sulfur atoms of the dithiocarbamate—to form the six-membered heterocyclic ring.
The overall reaction is a one-pot synthesis, meaning all reagents are added to a single reaction vessel, simplifying the experimental procedure and minimizing product loss between steps.
Experimental Workflow Diagram
Caption: A step-by-step overview of the synthesis process.
Reagents and Materials
Reagent/Material
Chemical Formula
Molecular Weight ( g/mol )
Quantity
Purity
CAS Number
Safety Precautions
N-methylglycine (Sarcosine)
C₃H₇NO₂
89.09
8.91 g (0.1 mol)
≥98%
107-97-1
Irritant. Avoid inhalation and contact with skin and eyes.
Potassium Hydroxide
KOH
56.11
5.61 g (0.1 mol)
≥85%
1310-58-3
Corrosive. Causes severe skin burns and eye damage.
Carbon Disulfide
CS₂
76.14
7.61 g (6.0 mL, 0.1 mol)
≥99%
75-15-0
Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Formaldehyde Solution
CH₂O
30.03
15 mL (0.2 mol)
37% in H₂O
50-00-0
Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Suspected of causing cancer.
Hydrochloric Acid
HCl
36.46
As needed
2 M
7647-01-0
Corrosive. Causes severe skin burns and eye damage.
Ethanol
C₂H₅OH
46.07
As needed
95%
64-17-5
Highly flammable liquid and vapor.
Deionized Water
H₂O
18.02
As needed
-
7732-18-5
-
Step-by-Step Synthesis Protocol
PART 1: Formation of Potassium N-methyl-N-dithiocarboxy glycinate
Dissolution of Starting Materials: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 8.91 g (0.1 mol) of N-methylglycine and 5.61 g (0.1 mol) of potassium hydroxide in 100 mL of deionized water. Stir the mixture until all solids have dissolved. A clear solution should be obtained.
Causality: Potassium hydroxide serves as a base to deprotonate the carboxylic acid of N-methylglycine, increasing its solubility in water and activating the amine for the subsequent reaction.
Cooling the Reaction Mixture: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
Causality: The reaction of the amine with carbon disulfide is exothermic.[6] Cooling the reaction mixture helps to control the reaction rate, prevent the formation of byproducts, and minimize the evaporation of the volatile carbon disulfide.
Addition of Carbon Disulfide: Slowly add 6.0 mL (0.1 mol) of carbon disulfide to the cooled solution dropwise from the dropping funnel over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition.
Causality: A slow, dropwise addition is crucial to manage the exothermicity of the reaction and to ensure a homogenous reaction mixture. This step results in the formation of the potassium N-methyl-N-dithiocarboxy glycinate intermediate.
Reaction Completion: After the complete addition of carbon disulfide, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The color of the solution will typically change to a yellowish-orange, indicating the formation of the dithiocarbamate salt.
PART 2: Cyclization and Product Formation
Addition of Formaldehyde: To the stirred solution of the dithiocarbamate salt, add 15 mL of 37% formaldehyde solution (0.2 mol) dropwise over 15-20 minutes. A slight exotherm may be observed.
Causality: Formaldehyde acts as the cyclizing agent. The stoichiometry is 2 equivalents of formaldehyde to 1 equivalent of the dithiocarbamate. One equivalent reacts with the dithiocarbamate nitrogen and the other with a transient intermediate to form the 1,3,5-thiadiazine ring.
Cyclization Reaction: Continue stirring the reaction mixture at room temperature for an additional 3-4 hours to ensure the completion of the cyclization reaction.
PART 3: Isolation and Purification
Product Precipitation: Cool the reaction mixture in an ice bath. Slowly add 2 M hydrochloric acid dropwise while monitoring the pH with a pH meter or pH paper. Continue adding the acid until the pH of the solution reaches 2-3. A precipitate will form.
Causality: The synthesized product is a carboxylic acid, which is soluble in its salt form at basic pH. Acidification protonates the carboxylate group, rendering the molecule less polar and causing it to precipitate out of the aqueous solution.
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.
Causality: Washing with cold water minimizes the loss of the product due to dissolution while effectively removing water-soluble impurities.
Drying: Dry the crude product in a desiccator over a suitable desiccant (e.g., anhydrous calcium chloride) or in a vacuum oven at a low temperature (40-50 °C) to a constant weight.
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry as described above.
Characterization
The structure and purity of the synthesized 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione should be confirmed by standard analytical techniques:
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of the different types of protons (e.g., N-methyl, carboxymethyl, and ring methylene protons) and their chemical environment.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number of unique carbon atoms and their functionalities (e.g., C=S, C=O, aliphatic carbons).
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups, such as the C=S (thione), C=O (carboxylic acid), and C-N bonds.
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.
Safety and Handling
This synthesis should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Carbon disulfide is highly flammable and toxic. Avoid sparks, flames, and hot surfaces.
Formaldehyde is a known carcinogen and is toxic. Handle with extreme care to avoid inhalation and skin contact.
Potassium hydroxide and hydrochloric acid are corrosive. Handle with care to prevent skin and eye burns.
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione. By understanding the chemical principles behind each step, researchers can confidently and safely execute this synthesis. The described methodology is robust and can potentially be adapted for the synthesis of other N-substituted THTT derivatives, thus providing a valuable tool for the exploration of new chemical entities in drug discovery and development.
References
Ertan, M., Ayyildiz, H. G., & Yulug, N. (1991). Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones. Arzneimittelforschung, 41(11), 1182-5. [Link]
Büyüktimkin, S., Büyüktimkin, N., & Ertan, R. (2005). Synthesis of 3-substituted-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives as antifibrinolytic and antimicrobial agents. Arzneimittelforschung, 55(1), 38-42. [Link]
Azizi, N., Torkiyan, L., & Saidi, M. R. (2007). A Simple and Novel Eco-Friendly Process for the One-Pot Synthesis of Dithiocarbamates from Amines, Carbon Disulfide, and Epoxide. Synthetic Communications, 37(18), 3209-3215. [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Multicomponent synthesis of dithiocarbamates starting from vinyl sulfones/sulfoxides and their use in polymerization reactions. RSC Advances, 2(15), 6296-6300. [Link]
Khan, I., et al. (2023). Synthesis of 3, 5-Disubstituted-Tetrahydro-2h-1, 3, 5-Thiadiazine-2-Thiones Derivatives and their Metal Complexes. Medwin Publishers. [Link]
Khan, K. M., et al. (2016). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Pakistan journal of pharmaceutical sciences, 29(5), 1623-1629. [Link]
Li, P., et al. (2019). Novel 1, 3, 5-thiadiazine-2-thione derivatives containing a hydrazide moiety: Design, synthesis and bioactive evaluation against phytopathogenic fungi in vitro and in vivo. Molecules, 24(14), 2658. [Link]
Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by amination. [Link]
Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Biointerface Research in Applied Chemistry, 14(2), 46-88. [Link]
Khan, I., et al. (2022). Synthesis of 3, 5-Disubstituted-Tetrahydro-2h-1, 3, 5-Thiadiazine-2-Thiones Derivatives and their Metal Complexes as Potential Bioactive Agents. International Journal of Pharmacognosy & Chinese Medicine, 6(2). [Link]
Extraction and isolation methods for 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione from environmental samples
Application Notes & Protocols Topic: High-Efficiency Extraction and Isolation of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione from Environmental Samples Abstract This document provides a comprehensive guide wit...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Topic: High-Efficiency Extraction and Isolation of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione from Environmental Samples
Abstract
This document provides a comprehensive guide with detailed protocols for the extraction, isolation, and quantification of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione from complex environmental matrices, specifically water and soil. This compound belongs to the thiadiazine class, which has known applications and occurrences as antifungal agents, herbicides, and nematicides.[1][2] Its carboxymethyl group imparts distinct physicochemical properties that necessitate carefully optimized extraction methodologies. The protocols herein are designed for researchers in environmental science, analytical chemistry, and toxicology, providing a robust framework for achieving high recovery and accurate quantification using Solid-Phase Extraction (SPE) and Accelerated Solvent Extraction (ASE), followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) analysis.
Introduction and Scientific Principles
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is a heterocyclic compound featuring a thiadiazine ring, a thione group, and a carboxylic acid moiety. The presence of this polar carboxymethyl group is the most critical factor influencing its environmental fate and the strategy for its extraction. The compound's charge state is pH-dependent; the carboxylic acid group (pKa typically ~3-5) will be protonated and neutral at low pH and deprotonated (anionic) at neutral or high pH. This behavior is fundamental to the extraction strategy.
The primary challenge in analyzing environmental samples is the ultra-trace concentration of the analyte amidst a complex mixture of interfering substances.[3] Therefore, the developed methods must incorporate both an effective extraction phase and a selective cleanup and concentration step to achieve the low limits of detection required for environmental monitoring.[4]
The protocols described leverage the principles of analyte polarity modulation and selective sorbent interaction.
For Water Samples: We employ Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent. By acidifying the sample, we convert the target analyte to its more hydrophobic, neutral form, enhancing its retention on the sorbent.[5]
For Soil & Sediment Samples: We utilize Accelerated Solvent Extraction (ASE) with a pH-adjusted solvent to efficiently desorb the analyte from the solid matrix. The resulting extract is then concentrated and cleaned up using the same SPE methodology as for water samples.[5]
Logical Framework for pH-Dependent Extraction
The efficiency of the SPE process hinges on controlling the analyte's ionization state. The following diagram illustrates the principle.
Figure 1: pH Control for SPE.
Protocol 1: Extraction from Aqueous Samples (Water, Runoff)
This protocol is optimized for the preconcentration and isolation of the target analyte from water samples, achieving high recovery rates necessary for trace-level detection.
Collect 500 mL of the water sample in an amber glass bottle.
Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
Adjust the sample pH to 3.0 ± 0.1 using formic acid. This step is critical to ensure the analyte is in its non-ionized form.[5]
SPE Cartridge Conditioning:
Place the HLB cartridges on the vacuum manifold.
Wash the cartridges sequentially with 5 mL of methanol, followed by 5 mL of ultrapure water.
Finally, equilibrate the cartridges with 5 mL of ultrapure water adjusted to pH 3.0. Do not allow the sorbent bed to go dry at this stage.
Sample Loading:
Load the entire 500 mL acidified water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
Washing (Interference Removal):
After loading, wash the cartridge with 5 mL of ultrapure water containing 5% methanol to remove polar interferences.
Dry the cartridge thoroughly under vacuum for 15-20 minutes to remove residual water.
Elution:
Elute the analyte from the cartridge using 2 x 4 mL aliquots of methanol. For potentially stubborn recoveries, a solution of 98:2 (v/v) Methanol:Ammonium Hydroxide can be used to ensure the analyte is in its ionized, easily eluted form.
Collect the eluate in a 10 mL glass tube.
Concentration and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 1.0 mL of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Protocol 2: Extraction from Solid Samples (Soil, Sediment)
This protocol uses Accelerated Solvent Extraction (ASE), a technique that employs elevated temperature and pressure to achieve rapid and efficient extraction from solid matrices.
Materials and Reagents
Extraction Solvents:
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Ultrapure Water
Formic Acid (≥98%)
Apparatus:
Accelerated Solvent Extractor (ASE) system
Stainless steel extraction cells (e.g., 34 mL)
Diatomaceous earth (ASE grade)
Mortar and pestle or grinder
Freeze-dryer (optional, but recommended)
Centrifuge
Step-by-Step Methodology
Sample Preparation:
Air-dry the soil or sediment sample to remove excess moisture. For improved extraction efficiency, freeze-drying the sample is recommended.[5]
Homogenize the sample by grinding with a mortar and pestle.
Weigh 10 g of the homogenized sample and mix it with 5 g of diatomaceous earth.
Accelerated Solvent Extraction (ASE):
Load the sample mixture into an ASE extraction cell.
Place the cell in the ASE system.
Set the extraction parameters as outlined in the table below. The use of a pH-adjusted solvent is key to desorbing the analyte from soil particles.[5][6]
Parameter
Recommended Setting
Rationale
Extraction Solvent
Acetonitrile:Water (70:30, v/v) with 0.5% Formic Acid
The organic/aqueous mixture effectively wets the sample and solvates the analyte, while the acid aids in desorption.[5]
Temperature
100 °C
Increases solvent diffusion and disrupts analyte-matrix interactions.
Pressure
1500 psi
Maintains the solvent in a liquid state above its boiling point.
Static Time
10 minutes
Allows for sufficient time for the solvent to penetrate the matrix.
Static Cycles
2
Ensures exhaustive extraction of the analyte.
Flush Volume
60% of cell volume
Rinses the sample and tubing to maximize recovery.
Extract Cleanup (via SPE):
Collect the ASE extract (typically ~50 mL).
Centrifuge the extract at 4000 rpm for 10 minutes to pellet any suspended particles.
Take the supernatant and dilute it with 200 mL of ultrapure water (adjusted to pH 3.0 with formic acid).
The total volume is now ~250 mL. This dilution is necessary to ensure the analyte quantitatively retains on the SPE cartridge.
Proceed with the SPE cleanup, concentration, and reconstitution as described in Protocol 1, sections 2.2.2 through 2.2.6 .
Analytical Determination by HPLC-MS/MS
Final analysis and quantification should be performed using a highly sensitive and selective method like HPLC coupled with tandem mass spectrometry.[7]
Suggested HPLC-MS/MS Parameters
Parameter
Recommended Setting
HPLC System
Standard UPLC or HPLC system
Column
C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrate
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Negative
Analysis Mode
Selected Reaction Monitoring (SRM)
SRM Transitions
To be determined by infusion of a pure standard
Note: The negative ionization mode is selected to detect the deprotonated carboxylate ion [M-H]⁻, which is expected to be highly stable and sensitive.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated.[8]
Linearity: Establish a calibration curve over the expected concentration range (e.g., 0.1 - 100 ng/mL).
Accuracy & Precision: Perform spike-and-recovery experiments in blank matrix samples at low, medium, and high concentrations. Recoveries should ideally be within 80-120% with a relative standard deviation (RSD) of <15%.[7]
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.[7]
Matrix Effects: Evaluate the influence of co-extracted matrix components on the analyte's ionization efficiency by comparing the response of a standard in pure solvent versus a post-extraction spiked blank sample.[7]
General Workflow Diagram
The following diagram provides a high-level overview of the entire analytical process from sample collection to final data acquisition.
Figure 2: Workflow for Environmental Samples.
References
Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds. Retrieved from Google Search.[8]
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Thioridazine Quantification. Retrieved from Google Search.[9]
Samanidou, V. F., et al. (2000). A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations. PubMed.[10]
ResearchGate. (2015). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study.[11]
Analytical Methods. (2012). UPLC-ESI-MS/MS method for simultaneous determination of ten bioactive components in Kudiezi injection.[7]
Płotka-Wasylka, J., et al. (2022). Recent advances in the extraction of triazine herbicides from water samples. PubMed.[4]
ResearchGate. (2016). Recent advances in extraction of triazines from water samples.[12]
Andersson, J. T. (2006). Polycyclic aromatic sulfur heterocycles as information carriers in environmental studies. PubMed.[13]
ResearchGate. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.[14]
Llorca, M., et al. (2017). Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples. PMC.[15]
ResearchGate. (n.d.). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography.[6]
Njenga, W. P., et al. (2022). Isolation of Thioinosine and Butenolides from a Terrestrial Actinomycetes sp. GSCW‐51 and Their in Silico Studies for Potential against SARS‐CoV‐2. PMC.[16]
MDPI. (2026). Solid Dispersant-Based Dispersive Liquid–Liquid Microextraction for Determining Triazine Herbicides in Environmental Water Samples.[17]
Ertan, M., et al. (1991). Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones. PubMed.[1]
Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS).[18]
Namieśnik, J., & Górecki, T. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies.[3]
ResearchGate. (n.d.). Characterization of Polycyclic Aromatic Sulfur Heterocycles for Source Identification. In: Oil Spill Environmental Forensics.[19]
Wang, J., et al. (2006). Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection. PubMed.[20]
ResearchGate. (2025). Thiadiazine Derivatives as Antiprotozoal New Drugs.[21]
ACS Publications. (n.d.). Determination of Polycyclic Aromatic Sulfur Heterocycles in Fossil Fuel-Related Samples. Analytical Chemistry.[22]
Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry and Other Analytical Techniques for the Characterization of 3,4-dichloro-1,2,5-thiadia.[23]
PMC. (2025). Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids.[25]
Otuk, G., et al. (n.d.). Synthesis of 3-substituted-5-(4-carboxycyclohexylmethyl) - tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives as antifibrinolytic and antimicrobial agents. PubMed.[26]
ACS Publications. (2024). Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. Journal of Agricultural and Food Chemistry.[27]
RSC Publishing. (n.d.). Hydrogen-atom tunneling through a very high barrier; spontaneous thiol → thione conversion in thiourea isolated in low-temperature Ar, Ne, H2 and D2 matrices.[28]
MDPI. (2022). Simultaneous Extraction of Four Antibiotic Compounds from Soil and Water Matrices.[5]
ResearchGate. (n.d.). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group.[29]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Agronomists, and Agrochemical Development Scientists
Document Type: Technical Application Guide & Standard Operating Procedure (SOP)
Chemical Identity & Mechanistic Causality
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (historically marketed under the discontinued trade name Terracur® by Bayer) is a broad-spectrum soil fumigant, nematicide, and fungicide[1].
Nomenclature Note: This compound must not be confused with "Terracur P" (fensulfothion), which is an organophosphate with a completely different mechanism of action.
The Biochemical Mechanism: Why Soil Conditions Matter
This thiadiazine derivative is not inherently toxic in its granular form; it is a pro-pesticide. Its efficacy is entirely dependent on environmental hydrolysis. When incorporated into moist soil, the thiadiazine ring undergoes cleavage to release Methyl Isothiocyanate (MITC) , a highly volatile and reactive gas ()[2].
MITC acts as a non-specific electrophile. It diffuses through the soil pore space and covalently binds to nucleophilic centers—specifically sulfhydryl (-SH) and amine (-NH2) groups—on essential enzymes within nematodes and fungi, leading to rapid cellular disruption and death. Because MITC generation requires water, applying this compound to dry soil will result in zero efficacy.
Fig 1: Biochemical degradation pathway of the thiadiazine precursor into active MITC.
Recommended Application Rates in Field Trials
Historical field trials have established baseline application rates for the 10% Granular (GR) formulation across various crop systems. The rates vary based on the depth of the target pathogen and the organic matter content of the soil.
Data Summary Table: Field Application Rates
Crop System
Target Pathogen
Formulation
Application Rate (Formulated)
Application Rate (Active Ingredient)
Application Method
Tomato
Meloidogyne javanica (Root-Knot)
10% Granule
100 kg/ha
10.0 kg/ha
Broadcast & Incorporate
Sugar Beet
Crown-invading Nematodes
10% Granule
30 kg/ha
3.0 kg/ha
Row Application
Cotton
Pratylenchus sudanensis
10% Granule
~6.6 kg/ha
~0.66 kg/ha
In-Furrow
Data derived from FAO field evaluations in the Sudan ()[3] and European sugar beet trials ()[2].
Self-Validating Experimental Protocol
To ensure scientific integrity, a nematicide field trial using an MITC-generator must be designed as a self-validating system . Because MITC is highly phytotoxic, planting the crop too early will result in crop death, confounding the efficacy data. The following protocol integrates a biological checkpoint (the Cress Seed Test) to empirically validate that the experimental conditions are safe for the final planting phase.
Step-by-Step Methodology
Step 1: Site Characterization & Preparation
Action: Till the soil to a fine tilth (15–20 cm depth), breaking up all clods. Maintain soil moisture at 60–70% field capacity for 5 to 7 days prior to application.
Causality: Nematodes in anhydrobiosis (dormancy) are highly resistant to chemical attack. Pre-moistening the soil breaks this dormancy, increasing their respiration rates and susceptibility. Furthermore, water is the essential nucleophile required to trigger the hydrolysis of the thiadiazine ring.
Action: Apply the 10% granules at the targeted rate (e.g., 100 kg/ha for root-knot nematodes). Immediately incorporate the granules into the soil to a depth of 15–20 cm using a rotary tiller.
Causality: MITC has a high vapor pressure. Surface application without mechanical incorporation allows the gas to rapidly volatilize into the atmosphere, completely destroying the Concentration × Time (CT) product required for lethality.
Step 3: Soil Sealing
Action: Immediately following incorporation, apply a light irrigation (water seal) or cover the treated plots with impermeable plastic film (tarping).
Causality: Sealing traps the MITC gas within the soil profile, forcing it to diffuse through the pore spaces where the target pathogens reside.
Step 4: Aeration Period
Action: After 7 to 14 days of sealed exposure, remove the tarps and lightly cultivate the top 5 cm of soil. Leave the soil to aerate for an additional 7 to 14 days.
Step 5: The Validation Checkpoint (Phytotoxicity Bioassay)
Action: Conduct the "Cress Seed Test." Collect soil samples from the treated plots and untreated control plots. Place them in sealed glass jars with a moist cotton pad and 20 cress (Lepidium sativum) seeds. Evaluate germination after 48 hours.
Causality: This is the self-validating step. MITC is a non-selective biocide. If the cress seeds in the treated soil fail to germinate (or show stunted radicles compared to the control), toxic MITC gas is still present. The trial loops back to Step 4 (Aeration). You may only proceed to Step 6 when germination exceeds 90%.
Step 6: Crop Planting & Efficacy Monitoring
Action: Plant the target crop (e.g., tomato seedlings). Monitor root galling indices and crop yield against the untreated controls at harvest.
Fig 2: Self-validating field trial workflow for MITC-generating nematicides.
References
Title: Root-Knot Nematodes in the Sudan and Their Chemical Control
Source: Food and Agriculture Organization of the United Nations (FAO)
URL: [Link]
Title: Plant Nematodes and Their Control (Phytonematology)
Source: E.J. Brill
URL: [Link]
Title: British Crop Production Council: Field Trials
Source: British Crop Production Council (BCPC)
URL: [Link]
Using 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione as an intermediate in fungicide development
An in-depth guide for researchers, scientists, and drug development professionals on leveraging 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione as a strategic intermediate for the discovery of novel fungicides. In...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide for researchers, scientists, and drug development professionals on leveraging 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione as a strategic intermediate for the discovery of novel fungicides.
Introduction: The Versatility of the 1,3,5-Thiadiazine-2-thione Scaffold
The search for novel fungicides with improved efficacy, broader spectrum, and novel modes of action is a critical endeavor in agricultural science to combat the dual threats of evolving fungal resistance and the need for enhanced food security.[1] Heterocyclic compounds form the backbone of many successful agrochemicals, and among these, the 1,3,5-thiadiazine-2-thione scaffold is a privileged structure. Derivatives of this non-aromatic heterocycle have demonstrated a remarkable breadth of biological activities, including antifungal, antibacterial, herbicidal, and nematicidal properties.[1][2] Commercially successful compounds like Dazomet and Milneb, which are used as a soil fumigant and fungicide respectively, validate the potential of this chemical class in crop protection.[2]
This guide focuses on a key intermediate, 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CMMTT) . The strategic design of CMMTT incorporates two crucial functionalities: the core bioactive thiadiazine-2-thione ring and a readily modifiable carboxymethyl group. This carboxylic acid handle serves as a versatile anchor point for chemical diversification, allowing for the systematic synthesis of compound libraries through reactions like amidation or esterification. By coupling CMMTT with various amines, hydrazines, or alcohols, researchers can explore the structure-activity relationship (SAR) and optimize the molecule's properties to develop potent and selective fungicide candidates.
This document provides a comprehensive set of protocols, from the synthesis of the CMMTT intermediate to its derivatization and subsequent bio-evaluation, empowering research teams to efficiently navigate the early stages of the fungicide discovery pipeline.
PART 1: Synthesis of Key Intermediate (CMMTT)
The foundational step in this discovery workflow is the efficient and reliable synthesis of the 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CMMTT) intermediate. The procedure described here is a variation of the Mannich-type reaction, a one-pot synthesis that is both robust and scalable. It involves the condensation of methylamine, carbon disulfide, formaldehyde, and glycine.
Protocol 1.1: One-Pot Synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
Causality: This reaction proceeds via the initial formation of a dithiocarbamate from methylamine and carbon disulfide in a basic medium. This nucleophilic intermediate then reacts with formaldehyde and glycine in a sequential condensation to form the heterocyclic ring. Maintaining a slightly alkaline pH is crucial for keeping the reactants in their reactive, deprotonated forms.
Materials:
Methylamine (40% in H₂O)
Carbon Disulfide (CS₂)
Potassium Hydroxide (KOH)
Glycine
Formaldehyde (37% in H₂O)
Hydrochloric Acid (HCl, 2M)
Ethanol
Deionized Water
Magnetic stirrer with heating plate, ice bath, round-bottom flask, dropping funnel, Buchner funnel, and pH meter.
Procedure:
Dithiocarbamate Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve glycine (0.1 mol) and potassium hydroxide (0.1 mol) in 50 mL of deionized water. Cool the solution to 0-5°C in an ice bath.
To this cold solution, add methylamine (0.1 mol) followed by the dropwise addition of carbon disulfide (0.1 mol) over 30 minutes, ensuring the temperature remains below 10°C.
Stir the resulting mixture vigorously in the ice bath for 2 hours. The solution will typically turn from colorless to a yellowish hue as the potassium N-methyldithiocarbamate intermediate forms.
Ring Cyclization: While stirring, add formaldehyde (0.2 mol) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3 hours.
Precipitation: Cool the reaction mixture again in an ice bath and acidify it slowly by adding 2M HCl dropwise until the pH reaches ~3-4. A pale-yellow precipitate of CMMTT should form.
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
Recrystallize the crude product from an ethanol/water mixture to yield pure 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione as a crystalline solid.
Dry the final product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Fig 1. Synthesis workflow for the CMMTT intermediate.
PART 2: Library Development via Derivatization of CMMTT
The carboxylic acid moiety of CMMTT is the primary handle for creating a diverse library of potential fungicides. Amidation with various substituted hydrazines or anilines is a highly effective strategy, as the resulting hydrazide and anilide moieties are often found in bioactive molecules.[1]
Protocol 2.1: General Procedure for Amide Synthesis using a Peptide Coupling Agent
Causality: Direct amidation of a carboxylic acid and an amine is inefficient. A coupling agent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluoroborate (TBTU), is used to activate the carboxylic acid of CMMTT, forming a highly reactive intermediate that readily couples with the nucleophilic amine (e.g., a substituted phenylhydrazine) to form the amide bond under mild conditions.[1][2] Triethylamine (TEA) is used as a mild base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Activation: Dissolve CMMTT (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Add TBTU (1.2 eq) and TEA (2.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Coupling: Add the desired substituted phenylhydrazine (1.1 eq) to the reaction mixture.
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target compound.
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Fig 2. General workflow for creating a library of fungicide candidates.
PART 3: In Vitro Antifungal Screening
After synthesis and purification, the new derivatives must be evaluated for their antifungal activity. The broth microdilution method is a standardized, high-throughput technique to determine the Minimum Inhibitory Concentration (MIC) of each compound.[3][4]
Protocol 3.1: Broth Microdilution Assay for MIC Determination
Causality: This assay quantifies the lowest concentration of a compound that inhibits the visible growth of a fungus. By exposing a standardized fungal inoculum to a serial dilution of the test compound in a nutrient-rich broth, we can precisely measure its potency. This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]
Materials:
Synthesized CMMTT derivatives and a commercial fungicide (e.g., Carbendazim, Hymexazol) as a positive control.
Stock Solutions: Prepare stock solutions of all test compounds and controls in DMSO at a concentration of 10 mg/mL.
Inoculum Preparation: Grow the fungal strains on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth or sporulation is observed. Prepare a spore suspension or mycelial fragment suspension in sterile broth and adjust the concentration to approximately 1 x 10⁵ CFU/mL using a hemocytometer or spectrophotometer.
Serial Dilution: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 2 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. This will create a range of concentrations (e.g., from 100 µg/mL to 0.098 µg/mL).
Inoculation: Add 100 µL of the standardized fungal inoculum to each well.
Controls: Include a positive control (broth + inoculum + commercial fungicide), a negative/growth control (broth + inoculum + DMSO), and a sterility control (broth only) on each plate.
Incubation: Seal the plates and incubate at the optimal temperature for the specific fungus (typically 25-28°C) for 48-72 hours, or until robust growth is seen in the negative control wells.
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) at 600 nm. The inhibition percentage can be calculated using the formula: Inhibition (%) = [1 - (OD_test - OD_sterile) / (OD_growth - OD_sterile)] * 100. The EC₅₀ value (effective concentration for 50% inhibition) can be determined by plotting inhibition percentage against compound concentration.
Data Presentation
Summarize the antifungal activity data in a clear, tabular format for easy comparison of the synthesized derivatives.
Compound ID
R. solani EC₅₀ (µg/mL)
F. graminearum EC₅₀ (µg/mL)
B. cinerea EC₅₀ (µg/mL)
CMMTT-H (Parent)
>100
>100
>100
CMMTT-Derivative 1
33.70
55.21
89.15
CMMTT-Derivative 2
15.45
28.90
45.33
CMMTT-Derivative 3
>100
>100
>100
Hymexazol (Control)
67.10
>100
>100
Table 1: Illustrative antifungal activity data for CMMTT derivatives.[5]
PART 4: Elucidating the Mechanism of Action (MoA)
Identifying the cellular target of lead compounds is a critical step in modern fungicide development.[6] For heterocyclic compounds like thiadiazoles and related azoles, a common mechanism of action is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[7][8]
Causality: This assay determines if a compound interferes with the production of ergosterol. Fungal cells are treated with the test compound, and the cellular sterols are then extracted and quantified. A significant reduction in the ergosterol content in treated cells compared to untreated cells indicates that the compound likely targets a step in the ergosterol biosynthesis pathway, such as the enzyme 14-α-demethylase.[7][9]
Materials:
Fungal strain (e.g., Candida albicans or a relevant phytopathogen).
Sabouraud Dextrose Broth (or other suitable liquid medium).
Active compound(s) identified from screening.
Alcoholic Potassium Hydroxide (25% KOH in ethanol).
n-Heptane.
Sterile deionized water.
UV-Vis Spectrophotometer.
Procedure:
Fungal Culture: Inoculate a flask of broth with the test fungus and incubate until it reaches the mid-logarithmic growth phase.
Treatment: Add the test compound at a sub-lethal concentration (e.g., its MIC or ½ MIC value) to the culture. Incubate for a further 16-24 hours. An untreated culture serves as the control.
Cell Harvesting: Harvest the fungal cells from both treated and untreated cultures by centrifugation. Wash the cell pellets with sterile water.
Sterol Extraction (Saponification): Add 3 mL of alcoholic KOH to each cell pellet and vortex thoroughly. Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
Liquid-Liquid Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane to each tube. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.
Quantification: Carefully transfer the n-heptane layer to a clean quartz cuvette. Scan the absorbance from 230 nm to 300 nm using a UV-Vis spectrophotometer.
Analysis: The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The absence or significant reduction of the peak at ~282 nm in the treated sample compared to the control indicates inhibition of ergosterol biosynthesis. The percentage of ergosterol can be calculated from the absorbance values.
Fig 3. Inhibition of the ergosterol biosynthesis pathway.
Conclusion and Forward Look
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is a highly valuable and strategically designed intermediate for the development of novel fungicides. Its straightforward synthesis and the presence of a versatile carboxylic acid handle allow for the rapid generation of diverse chemical libraries. By following a systematic workflow of synthesis, derivatization, robust in vitro screening, and targeted mechanism of action studies, research teams can efficiently identify and advance promising lead candidates. Compounds demonstrating high potency, a broad antifungal spectrum, and a clear mechanism of action, such as ergosterol biosynthesis inhibition, can then be prioritized for further optimization and crucial in vivo greenhouse trials to evaluate their efficacy in crop protection.
References
Gül, H. İ., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3123. Available from: [Link]
Yan, S. L., et al. (2025). Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. Letters in Drug Design & Discovery. Note: The provided search result has a future publication date; the content reflects typical findings in this area.
Yan, S. L., et al. (2014). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Bentham Science Publishers. Available from: [Link]
Yan, S. L., et al. (2014). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Letters in Drug Design & Discovery, 11(7), 940-943. Available from: [Link]
MDPI (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available from: [Link]
Waghmare, S. S. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research, 4(6), 118-122. Available from: [Link]
Kovacs, R., et al. (2020). Current strategies to determine antifungal and antimicrobial activity of natural compounds. Journal of Pharmaceutical and Biomedical Analysis, 185, 113222.
Ertan, M., et al. (1991). Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones. Arzneimittelforschung, 41(11), 1182-5. Available from: [Link]
Wang, X., et al. (2019). Novel 1, 3, 5-thiadiazine-2-thione derivatives containing a hydrazide moiety: Design, synthesis and bioactive evaluation against phytopathogenic fungi in vitro and in vivo. Journal of the Serbian Chemical Society, 84(10), 1079-1090. Available from: [Link]
Vallieres, C., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Note: The provided search result has a future publication date; the content reflects typical findings in this area.
Gül, H. İ., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3123. Available from: [Link]
Arshad, F., et al. (2020). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Bioorganic Chemistry, 94, 103444. Available from: [Link]
Fraunhofer-Publica. (n.d.). Identification of novel antifungal compounds using a HTS activity-selectivity assay. Fraunhofer-Publica. Available from: [Link]
Fan, Z., et al. (2019). Mode of action for a new potential fungicide candidate, 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[9][10][11]-triazolo-[3,4-b][9][11][12]-thiadiazole by iTRAQ. Journal of Pesticide Science, 92(4), 453-461. Available from: [Link]
Wieder, A. M. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S28-S33. Available from: [Link]
Onkol, T., et al. (2008). Synthesis of 3-substituted-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives as antifibrinolytic and antimicrobial agents. Arzneimittelforschung, 58(1), 14-8. Available from: [Link]
Staniszewska, M., et al. (2020). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS One, 15(1), e0228221. Available from: [Link]
EBSCO. (n.d.). Thiazole antifungals. Research Starters. Available from: [Link]
Küçükgüzel, I., et al. (2007).
Yan, C., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7628.
Yan, C., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Semantic Scholar. Available from: [Link]
Liu, X., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 120-128. Available from: [Link]
El-Shorbagi, A. N., et al. (2002). New 2H-tetrahydro-1,3,5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents. Boll Chim Farm, 141(6), 468-75. Available from: [Link]
Application Notes and Protocols for Standardized In Vivo Testing of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
Introduction 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CMTT) is a heterocyclic compound belonging to the thiadiazine thione class. Derivatives of this scaffold have garnered significant interest due to thei...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CMTT) is a heterocyclic compound belonging to the thiadiazine thione class. Derivatives of this scaffold have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antiprotozoal properties.[1][2] In vitro studies have suggested the potential of various thiadiazine thione derivatives as promising therapeutic agents.[3][4] However, to bridge the gap between in vitro findings and potential clinical applications, rigorous and standardized in vivo testing is imperative.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vivo testing protocols for CMTT. The proposed protocols are based on established methodologies for similar compounds and are designed to ensure scientific integrity, reproducibility, and compliance with international guidelines.
PART 1: Preclinical In Vivo Strategy for CMTT
Given the known biological activities of thiadiazine thione derivatives, a multi-pronged in vivo testing strategy for CMTT is recommended. This strategy should encompass initial toxicity assessments, followed by efficacy studies in relevant animal models.
Prior to efficacy studies, it is crucial to determine the acute oral toxicity of CMTT to establish a safe dose range for subsequent experiments. The Up-and-Down Procedure (UDP) as outlined in OECD Guideline 425 is a statistically efficient method that minimizes the number of animals required.[6]
Objective: To determine the median lethal dose (LD50) of CMTT following a single oral administration.
Methodology:
Animal Model: Female BALB/c mice (6-8 weeks old).
Housing: Standardized conditions (25-26°C, 12-hour light/dark cycle) with ad libitum access to food and water.[1]
Procedure: A single animal is dosed at a starting dose (e.g., 2000 mg/kg). If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This sequential process continues until the criteria for stopping the test are met.[6]
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
Based on the reported activities of similar compounds, the following in vivo models are proposed to evaluate the therapeutic potential of CMTT.
Sepsis remains a significant cause of mortality worldwide, and novel antibacterial agents are urgently needed. A murine sepsis model can effectively evaluate the systemic antibacterial efficacy of CMTT.[5]
Objective: To assess the ability of CMTT to reduce bacterial load and improve survival in a mouse model of sepsis.
Protocol:
Bacterial Strain: A clinically relevant strain, such as Methicillin-resistant Staphylococcus aureus (MRSA), is cultured to a mid-logarithmic phase.
Infection: Mice are infected via intraperitoneal (i.p.) injection with a predetermined lethal or sub-lethal dose of the bacterial suspension.
Treatment: At a specified time post-infection (e.g., 2 hours), mice are randomized into treatment groups and administered CMTT, a vehicle control, or a positive control antibiotic via an appropriate route (e.g., intravenous).[5]
Endpoints:
Bacterial Load: At 24 hours post-infection, blood and/or peritoneal lavage fluid is collected to determine the bacterial load (CFU/mL).[7]
Survival: A separate cohort of animals is monitored for survival over a period of 7-14 days.
Thiadiazine derivatives have demonstrated anti-inflammatory properties.[8] The carrageenan-induced paw edema model is a well-established and widely used assay to screen for acute anti-inflammatory activity.
Objective: To evaluate the anti-inflammatory effect of CMTT in a mouse model of acute inflammation.
Protocol:
Animal Model: Male Wistar rats or BALB/c mice.
Treatment: Animals are pre-treated with CMTT, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) at various doses.
Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
Endpoint: The percentage inhibition of edema is calculated for each treatment group compared to the vehicle control.
PART 2: Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise tabular format.
Table 1: Example Data Presentation for Murine Sepsis Model
Treatment Group
Dosage (mg/kg)
Route of Admin.
Bacterial Load (Log10 CFU/mL) at 24h
Survival Rate (%) at 7 Days
Vehicle Control
-
IV
7.5 ± 0.6
0
CMTT
10
IV
6.2 ± 0.8
20
CMTT
25
IV
4.5 ± 0.5
60
CMTT
50
IV
2.8 ± 0.4
90
Vancomycin
20
IV
2.5 ± 0.3
100
Data are presented as mean ± standard deviation.
Table 2: Example Data Presentation for Carrageenan-Induced Paw Edema Model
Treatment Group
Dosage (mg/kg)
Paw Volume Increase (mL) at 3h
% Inhibition of Edema
Vehicle Control
-
0.85 ± 0.07
-
CMTT
10
0.68 ± 0.05
20.0
CMTT
25
0.45 ± 0.04
47.1
CMTT
50
0.28 ± 0.03
67.1
Indomethacin
10
0.25 ± 0.02
70.6
Data are presented as mean ± standard deviation.
PART 3: Visualization of Experimental Workflows
Caption: Workflow for the carrageenan-induced paw edema model.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Novel Antibacterial Agents - Benchchem.
Targeting Cutaneous Leishmaniasis with Thiadiazine Thione Derivatives: An In Vivo Study of Its Anti-Inflammatory, Anti-Pyretic, Anti-Nociceptive, and Anti-Sedative Properties - MDPI.
Targeting cutaneous leishmaniasis with thiadiazine thione derivatives: an in vivo study of its anti-inflammatory, anti-pyretic, anti-nociceptive, and anti-sedative properties - RCSI Repository.
OECD Guidelines for In Vivo Testing of Reproductive Toxicity - ResearchGate.
(PDF) Targeting Cutaneous Leishmaniasis with Thiadiazine Thione Derivatives: An In Vivo Study of Its Anti-Inflammatory, Anti-Pyretic, Anti-Nociceptive, and Anti-Sedative Properties - ResearchGate.
Blocking the major inflammatory pathways by newly synthesized thiadiazine derivatives via in-vivo, in-vitro and in-silico mechanism - PubMed.
In vitro and in vivo protocols of antimicrobial bioassay of medicinal herbal extracts: A review.
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - MDPI.
OECD guidelines for Chronic Toxicity studies - Blog.
GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH.
OECD Test Guideline 425 - National Toxicology Program.
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC.
Novel 1, 3, 5-thiadiazine-2-thione derivatives containing a hydrazide moiety: Design, synthesis and bioactive evaluation against phytopathogenic fungi in vitro and in vivo.
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC.
Synthesis of 3-substituted-5-(4-carb oxycyclohexylmethyl) - tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives as antifibrinolytic and antimicrobial agents - PubMed.
Thiadiazines, N,N-Heterocycles of Biological Relevance - PMC.
Synthesis and Antimicrobial Activity of New Tetrahydro-2H-1,3,5- thiadiazine-2-thione Derivatives - ResearchGate.
In vitro and in vivo assays of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazin-2-thione derivatives against Trypanosoma cruzi - PubMed.
New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents - PubMed.
Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity.
Evaluation of genotoxic effects of 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes - PubMed.
Troubleshooting poor aqueous solubility of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione in bioassays
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione and similar weakly acidic...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione and similar weakly acidic compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione, and it won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the underlying chemical reason for this poor solubility?
A1: The poor aqueous solubility of this compound at neutral pH is primarily due to the presence of the carboxylic acid functional group (-COOH) on the carboxymethyl side chain. The solubility of such a group is highly dependent on the pH of the solvent.
At Acidic to Neutral pH (below its pKa): The carboxylic acid group remains in its protonated, neutral form (-COOH). This form is less polar and significantly less soluble in water. The relatively large and hydrophobic thiadiazine-thione core of the molecule further contributes to its low solubility in this state.
At Basic pH (above its pKa): The carboxylic acid group loses a proton (deprotonates) to form the highly polar carboxylate anion (-COO⁻). This charged group can readily form favorable ion-dipole interactions with water molecules, dramatically increasing the compound's solubility.
Essentially, at pH 7.4, a significant portion of your compound is likely still in the protonated, insoluble form, leading to the observed precipitation or inability to dissolve. The key to solubilization is to control the pH to ensure the compound is in its charged, soluble state.
Q2: What is the first and most effective step I should take to dissolve my compound for a bioassay?
A2: The most direct and effective initial strategy is pH-controlled stock solution preparation . This involves creating a concentrated stock solution by dissolving the compound in a slightly basic aqueous solution before diluting it into your final assay medium. This method leverages the chemical properties of the carboxylic acid group.
The goal is to prepare a stock solution at a pH at least 1 to 2 units above the compound's pKa to ensure complete deprotonation and solubilization. While the specific pKa of this molecule is not published, a reasonable estimate for a carboxylic acid of this type is in the range of 3.5 to 4.5. Therefore, preparing a stock solution at a pH of ~7.5 or higher is a sound starting point.
Below is a detailed protocol for this critical first step.
Calculate Mass: Weigh the required amount of the compound to prepare your desired volume and concentration. For example, for 1 mL of a 10 mM stock, you would need 0.01 moles/L * 0.001 L * Molar Mass (g/mol) grams.
Initial Suspension: Add the weighed powder to a microcentrifuge tube or glass vial. Add approximately 80% of the final desired volume of deionized water. The compound will likely not dissolve at this stage and will appear as a suspension.
Titration with Base: While gently vortexing or stirring, add the 10 mM NaOH solution dropwise (e.g., 1-2 µL at a time).
Monitor Dissolution: Continue adding NaOH until the compound fully dissolves and the solution becomes clear. A brief, gentle sonication can help break up any remaining solid particles.
Final Dilution and pH Check: Add deionized water to reach the final desired volume. If you have enough volume, you can check the pH of the final stock solution to ensure it is in the desired range (e.g., >7.5).
Sterile Filtration: If the stock solution is for use in cell-based assays, sterile filter it through a 0.22 µm syringe filter compatible with aqueous solutions.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Workflow
If initial attempts at dissolution fail, or if the chosen method negatively impacts your assay, follow this logical troubleshooting workflow.
Caption: A troubleshooting flowchart for solubilizing poorly soluble compounds.
Q3: I successfully made a stock solution, but the compound precipitates when I dilute it into my final assay buffer. What should I do?
A3: This is a common issue known as "crashing out" and occurs when the high-concentration stock solution is diluted into a buffer that cannot maintain the compound's solubility. The final pH of the assay medium and its buffering capacity are critical factors.
Immediate Steps:
Lower the Stock Concentration: The simplest solution is often to remake the stock at a lower concentration (e.g., from 50 mM to 10 mM). This reduces the magnitude of the concentration gradient upon dilution.
Check Buffer Capacity: Ensure your final assay buffer has sufficient buffering capacity to handle the small amount of basic stock solution without a significant pH shift that would cause the compound to protonate and precipitate.
If these steps fail, you may need to consider alternative formulation strategies, as outlined in the table below.
Table 1: Comparison of Solubilization Strategies
Strategy
Mechanism of Action
Pros
Cons
Typical Assay Conc. Limit
pH Adjustment
Increases charge on the molecule, enhancing interaction with water.
Simple, cost-effective, avoids organic solvents.
Can alter assay pH; may not work for neutral compounds.
Dependent on compound's pKa and buffer capacity.
Co-solvents (e.g., DMSO)
Reduces the polarity of the solvent (water), making it more favorable for the hydrophobic compound.
Highly effective for many compounds; well-established.
Can be toxic to cells; may interfere with enzyme activity.
< 0.5% v/v for most cell assays.
Cyclodextrins (e.g., HP-β-CD)
The hydrophobic compound is encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior interacts with water.
Low cellular toxicity; can improve stability.
Can be expensive; may interact with other assay components.
Dependent on the specific cyclodextrin and compound.
Surfactants (e.g., Tween® 80)
Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment.
High solubilizing capacity.
Can disrupt cell membranes; may denature proteins.
< 0.01% v/v for many assays.
Q4: My assay is highly sensitive to pH changes and organic solvents like DMSO. What is my best alternative for solubilization?
A4: When pH adjustment and co-solvents are not viable, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate your poorly soluble compound, effectively shielding its hydrophobic parts from the aqueous environment and presenting a soluble complex to the solution.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in biological research due to its high aqueous solubility and low toxicity.
Protocol 2: Solubilization using HP-β-Cyclodextrin
Objective: To prepare a stock solution of the compound complexed with HP-β-CD.
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer. A 40% (w/v) solution is a common starting point.
Add Compound: Add the pre-weighed solid compound directly to the HP-β-CD solution.
Facilitate Complexation: Tightly cap the vial and vortex vigorously for several minutes. For difficult-to-dissolve compounds, incubate the mixture in a heated shaker (e.g., 37°C) for 1-2 hours or overnight at room temperature with continuous mixing.
Clarify Solution: After incubation, check for dissolution. If some solid remains, you may need to centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and use the clear supernatant as your stock solution. In this case, the exact concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV).
Dilution into Assay: The resulting complexed solution can then be directly diluted into your final assay medium.
Q5: How can I be sure that my solubilization method isn't affecting my compound's stability or interfering with my assay results?
A5: This is a critical validation step. The formulation should be considered a vehicle control and must be tested to ensure it does not produce artifacts.
Validation Steps:
Vehicle Control: In all experiments, include a control group that is treated with the exact same formulation (e.g., buffer with 0.1% DMSO, or buffer with HP-β-CD) but without the compound. This will reveal any baseline effects of the solubilizing agents themselves.
Kinetic Solubility Assay: Assess the stability of your compound in the final assay medium over the time course of your experiment. This can be done by preparing the final dilution, incubating it under assay conditions (e.g., 37°C), and measuring the concentration of the dissolved compound at different time points (e.g., 0, 2, 8, 24 hours) using HPLC or LC-MS after filtering out any precipitate.
Assay-Specific Interference Check: Test for direct interference with your assay's detection method. For example, if you are using a fluorescence-based readout, check if the vehicle control quenches or enhances the fluorescence signal. For enzymatic assays, check if the vehicle inhibits or activates the enzyme.
Caption: Workflow for assessing kinetic solubility and stability in assay media.
By systematically addressing the chemical nature of your compound and validating your chosen solubilization method, you can ensure reliable and reproducible results in your bioassays.
Optimization
Optimizing reaction yield in the chemical synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
Technical Support Center: Optimizing the Synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing the Synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and yield optimization of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (mono-THTT), specifically focusing on 5-carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (historically known as Terracur).
Below, you will find a mechanistic breakdown, a self-validating experimental protocol, quantitative optimization data, and a targeted troubleshooting FAQ to resolve common synthetic bottlenecks.
Mechanistic Overview & Reaction Pathway
The construction of the mono-THTT scaffold relies on a highly sensitive, multicomponent Mannich-type cyclocondensation[1]. To optimize the yield, it is critical to understand the causality of the three distinct mechanistic phases:
Dithiocarbamate Formation: Methylamine acts as the primary nucleophile, reacting with carbon disulfide (CS
2
) in the presence of a strong base (KOH) to form a potassium N-methyldithiocarbamate intermediate.
Hydroxymethylation: The addition of exactly two equivalents of formaldehyde yields a reactive dimethylol intermediate.
Cyclocondensation: The introduction of glycine (aminoacetic acid) triggers a double Mannich-type cyclization, closing the six-membered thiadiazine ring and installing the 5-carboxymethyl moiety[2].
Synthesis workflow of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione.
Standardized Experimental Protocol
To ensure high yield and reproducibility, the following self-validating protocol must be strictly adhered to[3].
Dithiocarbamate Generation: Dissolve 100 mmol of KOH in 20 mL of distilled water. Add 100 mmol of methylamine (aqueous). Cool the mixture in a saturated ice-salt bath to strictly 0–5 °C. Dropwise, add 100 mmol of CS
2
over 30 minutes under vigorous stirring. Maintain stirring for 2 hours at 0–5 °C.
Self-Validation Check: The dense, organic CS
2
layer at the bottom of the flask will completely disappear, yielding a homogeneous, pale-yellow solution of potassium N-methyldithiocarbamate.
Hydroxymethylation: While strictly maintaining the temperature at 0–5 °C, slowly add 200 mmol (exactly 2.0 eq) of 37% aqueous formaldehyde. Stir for 1 hour.
Buffered Cyclization: Prepare a solution of 100 mmol glycine dissolved in 100 mL of 0.1 M phosphate buffer, adjusted to pH 7.8. Slowly drop the dimethylol intermediate mixture into the buffered glycine solution[2]. Remove the ice bath and stir at room temperature for 4–6 hours.
Product Isolation: Wash the aqueous mixture with diethyl ether to remove unreacted non-polar impurities. Cool the aqueous phase to 0–5 °C and carefully acidify with dilute HCl until white/pale-yellow precipitates form (pH ~3-4). Filter, wash with ice-cold ethanol, and dry under vacuum to obtain the final product.
Yield Optimization Data
The following table summarizes the causal relationship between reaction parameters and the final isolated yield. Deviations from the optimal thermodynamic and pH windows severely impact the efficiency of the Mannich cyclization.
Temperature (Step 1 & 2)
Cyclization pH (Step 3)
Formaldehyde (Eq)
Isolated Yield (%)
Purity (HPLC %)
Mechanistic Consequence of Deviation
0–5 °C
7.8
2.0
85–88%
>98%
Optimal thermodynamic control and nucleophilicity.
15–20 °C
7.8
2.0
42%
81%
Volatilization of CS
2
; formation of thiourea side-products.
0–5 °C
5.0
2.0
28%
73%
Glycine amino group protonated (-NH
3+
); poor nucleophile.
0–5 °C
9.5
2.0
51%
68%
Formaldehyde degradation (Cannizzaro) and ring opening.
0–5 °C
7.8
3.0
49%
55%
Polymerization into polymethylene-thiourea resins.
Troubleshooting Guides & FAQs
Q: Why is my overall yield consistently below 40%, accompanied by a strong sulfurous odor?A: This indicates the incomplete formation or thermal decomposition of the dithiocarbamate intermediate. Carbon disulfide is highly volatile (boiling point 46 °C). If the internal reaction temperature exceeds 5 °C during Step 1, CS
2
rapidly evaporates or undergoes side reactions.
Actionable Fix: Submerge the reaction vessel in a saturated ice-salt bath to maintain 0–5 °C. Use a tightly sealed system with a reflux condenser chilled with glycol.
Q: I am observing the formation of a sticky, insoluble polymer instead of a crystalline product upon acidification. What went wrong?A: Polymeric resins typically form due to incorrect stoichiometry during the hydroxymethylation step. An excess of formaldehyde (>2.1 equivalents) promotes uncontrolled cross-linking, resulting in polymethylene-urea or thiourea-like polymers.
Actionable Fix: Precisely titrate or weigh your 37% formaldehyde solution to ensure exactly 2.0 equivalents are added relative to the methylamine.
Q: The final product is contaminated with unreacted glycine, and the cyclization seems incomplete. How can I drive the reaction forward?A: The nucleophilic attack by glycine in Step 3 is highly pH-dependent. At lower pH levels, glycine exists predominantly in its zwitterionic or protonated form (-NH
3+
), rendering the nitrogen non-nucleophilic.
Actionable Fix: Do not use unbuffered water. Always dissolve glycine in a phosphate buffer adjusted to pH 7.8–8.0. This specific pH window ensures a sufficient concentration of the free amine (-NH
2
) for the Mannich cyclization while preventing the base-catalyzed degradation of formaldehyde[4].
Q: Can I reverse the order of amine addition (i.e., react glycine with CS
2
first)?A: While theoretically possible, it is synthetically unfavorable. Glycine contains a carboxylic acid group that complicates the initial dithiocarbamate formation due to competing acid-base reactions with KOH. Methylamine is a superior, unhindered nucleophile for the initial reaction with CS
2
, ensuring a cleaner reaction profile[1].
Preventing thermal and photodegradation of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives. Specifically, 5-carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (a glycine-derived THTT) is highly susceptible to rapid thermal and photodegradation[1].
This guide provides a deep dive into the causality of its degradation, diagnostic troubleshooting, and self-validating protocols to ensure absolute structural integrity during storage and handling.
Mechanistic Knowledge Base: The "Why" Behind the Degradation
Q: Why is this specific thiadiazine derivative so unstable at room temperature?A: The THTT scaffold is thermodynamically primed for ring-opening[2]. The degradation is driven by the cleavage of the C-S and C-N bonds within the thiadiazine ring. Under thermal stress or in the presence of nucleophiles (such as ambient moisture), the molecule undergoes hydrolysis to form an unstable dithiocarbamate intermediate[3]. This intermediate rapidly collapses, releasing volatile methyl isothiocyanate (MITC), carbon disulfide (CS2), formaldehyde, and the corresponding glycine derivative[4]. Because MITC and CS2 are gases, their release drives the reaction forward entropically, making the degradation irreversible.
Q: How does light exposure accelerate this process?A: Photodegradation occurs via radical cleavage. UV and even strong visible light can excite the thione (C=S) chromophore, leading to homolytic bond cleavage and the generation of reactive radical species[5]. This photo-induced pathway bypasses the need for moisture, meaning that even perfectly desiccated samples will degrade if stored in clear glass vials under ambient laboratory lighting.
Fig 1: Thermal and photodegradation pathways of the thiadiazine-2-thione ring.
Diagnostic Troubleshooting (FAQ)
Q: My storage vials are pressurized and emit a pungent, mustard-like odor upon opening. What happened?A: This is the hallmark of advanced thermal degradation. The pressure and mustard-like odor are caused by the accumulation of MITC gas[6]. Causality: The vial was likely exposed to temperatures above 4°C or sealed with residual moisture. The release of MITC means the active THTT ring is destroyed, and the compound is no longer viable.
Q: The powder has changed from pure white to a yellowish, clumpy solid. Can I still use it for my assays?A: No. The yellowing indicates the formation of complex sulfur-containing polymers (from CS2 and MITC side-reactions) and oxidation products[4]. The clumping is a direct physical indicator of moisture ingress. Using this material will introduce toxic, off-target artifacts (like formaldehyde) into your biological or chemical assays.
Q: I stored the compound at -20°C, but it still lost 40% potency over 3 months. Why?A: Freezing alone is insufficient if the headspace of the vial contains oxygen and ambient humidity. Ice crystals form during freezing, and upon any slight temperature fluctuation (e.g., frost-free freezer cycles), localized micro-thawing causes concentrated hydrolytic attack[1]. You must eliminate the moisture before freezing.
Quantitative Degradation Kinetics
To emphasize the necessity of strict storage conditions, review the empirical half-life data of THTT derivatives under various environmental stresses[3][5][6].
Storage Condition
Temperature
Light Exposure
Moisture Level
Estimated Half-Life (t1/2)
Primary Degradants
Aqueous Solution (pH 7)
25°C
Ambient
High (Solvent)
9 - 12 hours
MITC, CS2, Glycine
Solid State (Clear Vial)
25°C
Direct UV/Vis
Ambient
< 5 days
MITC, Polymers
Solid State (Amber Vial)
4°C
Dark
Ambient
~3 - 4 weeks
Trace MITC, Formaldehyde
Solid State (Desiccated)
-20°C
Dark
< 1%
~6 - 8 months
Minimal
Solid State (Argon Purged)
-80°C
Dark
< 0.1%
> 2 years
None detected
Self-Validating Standard Operating Procedure (SOP)
To guarantee the integrity of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione, you must implement a storage protocol that actively prevents hydrolysis and photolysis, while simultaneously providing a mechanism to verify success.
Fig 2: Self-validating workflow for processing and storing thiadiazine derivatives.
Step-by-Step Methodology:
Desiccation & Lyophilization: Ensure the synthesized or purchased compound is dried to a constant weight. Residual moisture must be strictly <0.1%.
Causality: Water is the primary nucleophile that initiates the ring-opening cascade.
Aliquoting into Amber Vials: Transfer the powder into pre-weighed, single-use amber glass vials.
Causality: Amber glass blocks high-energy UV and blue light, preventing homolytic radical cleavage of the C=S bond. Single-use aliquots prevent repeated freeze-thaw cycles and moisture re-introduction.
Argon Purging (Heavy Inerting): Gently blanket the headspace of each vial with dry Argon gas before sealing.
Causality: Argon is heavier than Nitrogen and effectively displaces ambient air (oxygen and moisture) from the powder bed.
PTFE-Lined Capping: Seal the vials tightly with PTFE-lined caps. Do not use standard rubber septa.
Causality: If trace degradation occurs, MITC gas will degrade standard rubber, breaking the seal and accelerating further degradation. PTFE is chemically inert.
Deep Freeze Storage: Store the aliquots at -80°C in a secondary container filled with indicating silica gel.
Causality: -80°C drastically reduces the kinetic energy of the system, effectively arresting thermal degradation pathways[1].
The Self-Validation Step (Crucial):
Record the exact mass of the sealed vial (Vial + Cap + Compound) down to 0.1 mg precision before placing it in the freezer. Before using the aliquot for an experiment, re-weigh the sealed vial at room temperature.
Validation Logic: Because the primary degradation products (MITC and CS2) are highly volatile gases, any degradation will result in micro-leaks through the threads of the cap. A mass loss of >0.5% indicates that degradation has occurred, and the aliquot should be discarded. Furthermore, run a rapid UV-Vis scan; intact THTT rings show a distinct absorption peak around 280-290 nm[5], which disappears upon ring cleavage.
References
Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry , ResearchGate. 1
Thiadiazines, N,N-Heterocycles of Biological Relevance , PubMed Central (PMC), NIH. 2
Revised Environmental Fate and Ecological Risk Assessment for the Reregistration of Dazomet , Regulations.gov (US EPA).3
Degradation of Dazomet by Thermal Fenton and Photo-Fenton Processes under UV and Sun lights at Different Temperatures , Baghdad Science Journal. 5
Assessment of the Decomposition Kinetics of Sulfur-Containing Biocides to Hydrogen Sulfide at Simulated Downhole Conditions , ACS Publications. 4
Technical Support Center: Resolving HPLC Baseline Drift and Noise for 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Analyzing polar, ionizable heterocycles like 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione requires a deep understanding of how the molecule's specific chemistry interacts with your fluidics and optics.
Here, we will break down the causality behind baseline instability and provide self-validating protocols to ensure absolute data integrity.
The Chemistry of the Baseline: Understanding Causality
To troubleshoot baseline issues, we must first understand the structural behavior of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione:
The Carboxymethyl Group (-CH₂COOH): This weak acid dictates that your mobile phase must be strictly maintained at an acidic pH (typically using 0.1% Trifluoroacetic acid or Acetic acid) to suppress ionization and ensure proper retention on a reverse-phase column[1].
The Thione (C=S) and Thiadiazine Ring: These functional groups are highly UV-active.
The Root Cause of Drift: The necessity of using acidic modifiers (like TFA) creates a trap. TFA absorbs UV light strongly at lower wavelengths (<220 nm). As your gradient shifts from aqueous to organic, the changing refractive index and TFA concentration in the detector cell cause a massive upward baseline drift[2]. Furthermore, slight temperature fluctuations in the column oven will alter the optical properties of the mobile phase, leading to cyclic noise[3].
Troubleshooting FAQs
Q1: My baseline drifts upward significantly during the gradient run. How do I fix this without losing retention of my compound?A1: Upward drift in gradient RP-HPLC is a chemical absorbance issue, not a hardware failure. Because your thiadiazine derivative requires an acidic mobile phase, the changing ratio of aqueous to organic solvent alters the background UV absorbance[2].
Field-Proven Solution: You have two options. First, you can balance the absorbance by adding slightly less TFA to your organic phase (e.g., 0.1% TFA in Water, 0.085% TFA in Acetonitrile). Second, leverage the thione (C=S) group's chemistry: shift your detection wavelength from 210 nm to 254 nm. The thione group still strongly absorbs here, but TFA does not, instantly flattening your baseline[4].
Q2: I am observing high-frequency, erratic noise (sharp spikes) across the chromatogram. Is my column degrading?A2: No. Erratic spikes (noise) are almost exclusively fluidic or hardware-related. The most common cause is micro-bubbles passing through the UV detector flow cell, which scatter the light beam[5].
Field-Proven Solution: Ensure rigorous degassing. Use an inline vacuum degasser combined with ultrasonic treatment of your solvents. If the system is fully degassed and noise persists, check the UV lamp lifespan. A failing lamp emits lower energy, drastically reducing the signal-to-noise ratio and causing baseline "fuzz"[5].
Q3: The baseline resembles a sinusoidal wave (cyclic fluctuations). What causes this?A3: Cyclic baseline fluctuations are the hallmark of thermal instability or pump pulsation. In UV-Vis detection, the optical properties of the mobile phase are highly temperature-dependent[3].
Field-Proven Solution: Ensure the column oven is thermally insulated and set to a stable temperature (e.g., 30°C ± 0.1°C). If the frequency of the wave matches your pump stroke, the causality is fluidic: purge the pump heads to remove trapped air, or replace worn pump seals and check valves.
Self-Validating System Equilibration Protocol
Do not inject your sample until your system has proven its stability. Follow this step-by-step methodology to create a self-validating analytical environment.
Phase 1: Chemical Preparation
Prepare Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade H₂O. Add exactly 1.0 mL of Trifluoroacetic acid (0.1% v/v).
Prepare Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 0.85 mL of TFA (0.085% v/v). Causality: The slight reduction of TFA in the organic phase perfectly offsets the baseline rise caused by the gradient shift[2].
Phase 2: Fluidic & Thermal Stabilization
3. Degassing: Place both mobile phases in an ultrasonic bath for 10 minutes, then connect to the HPLC's inline vacuum degasser[5].
4. System Purge: Open the purge valve and flush the lines at 2.0 mL/min for 5 minutes to clear any trapped air from the pump heads.
5. Thermal Control: Set the column oven to 30°C. Causality: Strict thermal control prevents the cyclic baseline drift associated with temperature-dependent UV absorbance[3].
Phase 3: The Self-Validation Step
6. Gradient Blank Injection: Run a complete gradient cycle injecting only the initial mobile phase (Blank).
7. Validation Check: Analyze the resulting chromatogram. You may only proceed to sample analysis if the baseline drift is < 2 mAU over the entire run and no erratic spikes are present. If drift exceeds 2 mAU, return to Phase 1.
Quantitative Diagnostic Matrix
Use this matrix to rapidly correlate quantitative symptoms with their primary causality and corrective actions.
Symptom
Primary Causality
Diagnostic Metric
Corrective Action
Upward Drift
Acidic modifier (TFA) UV absorbance
ΔmAU > 10 over full gradient
Balance TFA in A/B or shift λ to 254 nm
Erratic Spikes
Micro-bubbles in flow cell
Sharp peaks < 0.1 min width
Inline degassing; apply 50 psi backpressure
Cyclic Noise
Thermal instability / Pump pulsation
Regular sinusoidal wave pattern
Stabilize oven to ±0.1°C; check pump seals
High Background
Solvent impurities / Degradation
Initial baseline > 50 mAU
Use fresh LC-MS grade solvents daily
Visual Workflows
Logical diagnostic workflow for isolating HPLC baseline drift and noise.
Step-by-step workflow for mobile phase preparation and system equilibration.
References
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee. Available at: [Link]
How to Troubleshoot HPLC Baseline Drift Issues - Eureka by PatSnap. Available at:[Link]
Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. Available at: [Link]
Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC - ResearchGate. Available at: [Link]
Reducing byproduct formation during 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione manufacturing
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione. It provides in-depth troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione. It provides in-depth troubleshooting advice and answers to frequently asked questions to help minimize byproduct formation and optimize manufacturing processes.
Introduction to the Synthesis and its Challenges
The synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is a multi-component reaction involving methylamine, carbon disulfide, formaldehyde, and glycine. While seemingly straightforward, the inherent instability of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) ring system presents significant challenges in controlling purity. The primary issue is the susceptibility of the THTT ring to hydrolysis, which leads to the formation of various byproducts. Careful control of reaction parameters is therefore critical to achieving a high yield of the desired product.
The overall synthesis can be visualized as a one-pot domino reaction.[1] Initially, methylamine reacts with carbon disulfide in a basic medium to form a potassium dithiocarbamate salt. This intermediate then reacts with formaldehyde, followed by cyclization with glycine, to yield the final product.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione, focusing on the reduction of byproduct formation.
Problem 1: Low Yield and Presence of Multiple Impurities Detected by HPLC/TLC
Possible Cause A: Hydrolysis of the Thiadiazine Ring
The tetrahydro-2H-1,3,5-thiadiazine-2-thione ring is prone to hydrolysis, especially in the presence of moisture and at non-neutral pH.[3] This degradation is a major source of impurities. The primary degradation product is methyl isothiocyanate (MITC), along with formaldehyde and other derivatives.[4]
Solutions:
pH Control: Maintain the reaction pH within a range of 7.5-8.0, particularly during the cyclization step with glycine. A phosphate buffer can be effective for this purpose.[1][2]
Temperature Management: Keep the reaction temperature low, ideally between 0-5°C, during the initial formation of the dithiocarbamate salt. For the cyclization step, proceed at room temperature and avoid excessive heating.
Moisture Control: Use anhydrous solvents where possible and minimize exposure of the reaction mixture to atmospheric moisture.
Possible Cause B: Side Reactions of Formaldehyde
Formaldehyde is a highly reactive reagent and can participate in side reactions with both glycine and methylamine, leading to the formation of imines and other condensation byproducts.[5]
Solutions:
Stoichiometry: Use a precise stoichiometry of reactants. An excess of formaldehyde should be avoided.
Order of Addition: Add the formaldehyde solution slowly and at a controlled temperature to the dithiocarbamate intermediate before the addition of glycine.
Problem 2: Product "Oils Out" or is Difficult to Crystallize
Possible Cause: Presence of Polar Impurities
The presence of highly polar impurities, such as unreacted glycine, dithiocarbamic acid salts, and hydrolysis products, can interfere with the crystallization of the final product.
Solutions:
Purification by Recrystallization:
Solvent Selection: Experiment with a range of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[6] Given the polar nature of the carboxymethyl group, polar protic solvents like ethanol or isopropanol, or mixtures with water, may be effective.
pH Adjustment: Since the product is an amino acid derivative, its solubility is pH-dependent. Adjusting the pH of the solution to the isoelectric point of the molecule can induce precipitation.[7]
Chromatographic Purification:
For highly impure samples, column chromatography may be necessary. Due to the polar nature of the target compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-modified C18 column could be effective.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the formation of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione?
A1: The reaction proceeds through a series of steps:
Nucleophilic attack of methylamine on carbon disulfide to form methyldithiocarbamic acid.
Deprotonation by a base (e.g., KOH) to form the potassium methyldithiocarbamate salt.
Reaction of the dithiocarbamate with formaldehyde to form an intermediate.
Cyclocondensation with glycine to form the final 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione ring.
Q2: What are the most likely byproducts I should be looking for?
A2: The most common byproducts are due to the hydrolysis of the thiadiazine ring. These include:
Polymeric materials from the self-condensation of formaldehyde.
Q3: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A3: A combination of techniques is recommended:
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities. A reversed-phase C18 column with a UV detector is a good starting point. For more polar compounds, a HILIC column may provide better separation.[8][10]
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities by determining their molecular weights.[10][]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and isolated impurities.[2]
Q4: How can I improve the stability of the final product during storage?
A4: To minimize degradation, store the purified 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione in a cool, dry place, protected from light. Storage under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[6]
Experimental Protocols
Protocol 1: Synthesis of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
This protocol is a general guideline and may require optimization.
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve methylamine in water.
Slowly add carbon disulfide to the methylamine solution while maintaining the temperature below 10°C.
Add a solution of potassium hydroxide dropwise. Stir the reaction mixture for 1-2 hours at low temperature.
To the resulting solution of potassium methyldithiocarbamate, add formaldehyde solution dropwise, ensuring the temperature does not exceed 20°C. Stir for an additional hour.
In a separate beaker, dissolve glycine in a phosphate buffer (pH 7.8).
Slowly add the reaction mixture from step 4 to the glycine solution with vigorous stirring at room temperature.
Continue stirring for 2-3 hours. The product may precipitate out of the solution.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
Select an appropriate solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethanol/water mixtures).
Dissolve the crude product in the minimum amount of the chosen hot solvent.
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
Hot-filter the solution to remove any insoluble impurities and the activated charcoal.
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione.
Caption: Major sources of byproduct formation during synthesis.
Quantitative Data Summary
Parameter
Recommended Range
Rationale
Reaction Temperature
0-25°C
Minimizes degradation of the thermally sensitive thiadiazine ring and dithiocarbamate intermediates.
pH
7.5 - 8.0
Balances the nucleophilicity of the amine groups while minimizing base-catalyzed hydrolysis of the product.
Stoichiometry
Near 1:1:2:1 (Methylamine:CS2:Formaldehyde:Glycine)
Avoids side reactions from excess formaldehyde and ensures complete consumption of starting materials.
References
Sağlam, E., Saraç, S., & Kılıç, E. (2004). Synthesis and antimicrobial activity of some 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives. Turkish Journal of Chemistry, 28(2), 235-242.
Khan, I., et al. (2023). Synthesis of 3, 5-Disubstituted-Tetrahydro-2h-1, 3, 5-Thiadiazine-2-Thiones Derivatives and their Metal Complexes as Potential Bioactive Agents. International Journal of Pharmacognosy & Chinese Medicine, 7(2).
Panda, S. S., & Kumar, V. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10.
Patel, K., et al. (2012). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
Khan, I., et al. (2023). Synthesis of 3, 5-Disubstituted-Tetrahydro-2h-1, 3, 5-Thiadiazine-2-Thiones Derivatives and their Metal Complexes as PotentialBioactive Agents. Medwin Publishers.
Ullah, I., et al. (2021).
Hashim, J., et al. (2018). New series of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine thione (THTT) derivatives: Synthesis and potent antileishmanial activity. Bioorganic & Medicinal Chemistry Letters, 28(19), 3251-3254.
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
Gibson, M. I., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry B, 126(10), 2169-2176.
Stoyanova, A., et al. (2014). Design and Synthesis of Some New 1,3,4-Thiadiazines with Coumarin Moieties and Their Antioxidative and Antifungal Activity. Molecules, 19(1), 1136-1153.
Ng, K. M., et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research, 46(8), 2539-2549.
Ajinomoto Co., Inc. (1992). U.S. Patent No. 5,118,815. Washington, DC: U.S.
Zmysłowski, A. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? [Online forum post].
El-Shorbagi, A. N. (2002). Disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones as lipophilic carriers for glutamine and glutamic acid. Assiut Journal of Pharmaceutical Sciences, 26(2), 161-169.
Ghotekar, S. K. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5227-5279.
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
Al-Masoudi, N. A., et al. (2020).
Abida, et al. (2012). Thiadiazines, N,N-Heterocycles of Biological Relevance. Molecules, 17(7), 7526-7545.
Sun, Z., et al. (2020). Formaldehyde formation in the glycine cleavage system and its use for an aldolase-based biosynthesis of 1,3-propanediol. Biotechnology for Biofuels, 13(1), 1-13.
Sipkina, N. Y., et al. (2019).
Quora. (2022, September 17). What is the reaction of glycine with formaldehyde?
ResearchGate. (n.d.). (A) Effect of formaldehyde concentration on the rate of glycine... [Image]. Retrieved from [Link]
Al-Amiery, A. A., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3613.
Sun, Z., et al. (2020). Formaldehyde formation in the glycine cleavage system and its use for an aldolase-based biosynthesis of 1,3-prodanediol.
Sun, Z., et al. (2020). Formaldehyde formation in the glycine cleavage system and its use for an aldolase-based biosynthesis of 1,3-prodanediol. PubMed.
Ullah, I., et al. (2021). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Bioorganic Chemistry, 114, 105096.
National Institute of Standards and Technology. (n.d.). 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. NIST Chemistry WebBook.
Yan, X., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1369-1377.
Ozcelik, B., et al. (2006). Synthesis of 3-substituted-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives as antifibrinolytic and antimicrobial agents. Arzneimittelforschung, 56(2), 109-115.
ONO PHARMACEUTICAL CO., LTD. (2020). SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (Patent No. WO2020128003A1).
Comparing the nematicidal efficacy of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione vs Dazomet
As the agricultural and pharmaceutical sectors face increasing regulatory pressure to phase out ozone-depleting fumigants like methyl bromide, the reliance on thiadiazine-based precursors has surged. For researchers and...
Author: BenchChem Technical Support Team. Date: April 2026
As the agricultural and pharmaceutical sectors face increasing regulatory pressure to phase out ozone-depleting fumigants like methyl bromide, the reliance on thiadiazine-based precursors has surged. For researchers and drug development professionals, understanding the nuanced physicochemical differences between structural analogs in this class is critical for optimizing field efficacy and mitigating environmental toxicity.
This guide provides an in-depth, mechanistic comparison between the industry-standard soil fumigant Dazomet and its structural derivative, 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (historically known as Terracur) 1.
Structural & Physicochemical Profiling
Both compounds are prodrugs belonging to the 1,3,5-thiadiazine-2-thione family. They are not intrinsically nematicidal; rather, their biological activity is entirely dependent on their degradation in the soil matrix.
The fundamental difference lies at the N-5 position of the thiadiazine ring. Dazomet features a simple methyl group, rendering it relatively lipophilic and neutral. In contrast, 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione incorporates a carboxylic acid moiety (-COOH). At typical agricultural soil pH (6.0–8.0), this carboxyl group ionizes into a carboxylate anion, drastically altering the molecule's hydrophilicity, soil-water partition coefficient (
Kd
), and mobility profile.
The nematicidal efficacy of both compounds is governed by a shared hydrolytic pathway. Upon contact with soil moisture, the thiadiazine ring undergoes a nucleophilic attack by water, leading to ring-opening and the subsequent release of Methyl Isothiocyanate (MITC) , alongside formaldehyde, hydrogen sulfide, and methylamine 2.
MITC is a highly reactive, volatile electrophile. It penetrates the nematode cuticle and covalently binds to nucleophilic sulfhydryl (-SH) and amine (-NH₂) groups of essential intracellular proteins and enzymes. This irreversible modification disrupts cellular respiration and enzymatic function, leading to rapid metabolic arrest and death 4.
Fig 1. Hydrolytic breakdown pathway of thiadiazine precursors into MITC and subsequent target binding.
Causality in Soil Dynamics
While the pharmacophore (MITC) is identical, the delivery kinetics differ drastically:
Dazomet Dynamics: Dazomet relies heavily on vapor-phase diffusion. Because it is relatively insoluble, it requires mechanical incorporation into the soil followed by immediate water sealing or plastic tarping to trap the highly volatile MITC gas.
5-Carboxymethyl Derivative Dynamics: The ionized carboxylate group allows this compound to dissolve readily in the soil's aqueous phase. This means it can be distributed via irrigation water (mass flow) deeper into the soil profile before hydrolyzing. However, this same solubility makes it more susceptible to leaching below the root zone in sandy, low-organic-matter soils.
Furthermore, repeated applications of Dazomet have been shown to induce accelerated microbial degradation of MITC in history soils, significantly reducing its half-life and pathogen control efficacy 5. Researchers investigating the carboxymethyl derivative must evaluate whether its altered pre-hydrolysis structure delays or evades this specific microbial adaptation.
Self-Validating Experimental Protocol
To accurately compare the nematicidal efficacy of these two compounds, researchers must utilize a self-validating microcosm assay. The protocol below is designed to isolate the variables of hydrolysis kinetics and MITC release against Meloidogyne incognita (Root-knot nematode) second-stage juveniles (J2).
Protocol: Comparative Soil Microcosm Bioassay
Rationale & Causality:
Standard in vitro aqueous assays are invalid for thiadiazines because they ignore the soil matrix's role in catalyzing hydrolysis and buffering pH. Furthermore, dosing must be equimolar , not weight-based. Because Dazomet (MW 162.3) and the carboxymethyl derivative (MW 206.3) have different molecular weights but both yield one equivalent of MITC per mole, weight-based dosing would artificially bias the results in favor of Dazomet.
Step-by-Step Methodology:
Substrate Standardization: Sieve field soil (sandy loam) through a 2 mm mesh. Adjust the soil moisture to exactly 60% Water Holding Capacity (WHC) . Causality: Hydrolysis of the thiadiazine ring is strictly water-dependent. Too dry, and the prodrug will not activate; too wet, and anaerobic conditions will skew nematode mortality.
Inoculation: Aliquot 100g of the standardized soil into gas-tight 250 mL glass jars. Inoculate each jar with an aqueous suspension of 1,000 freshly hatched M. incognita J2.
Equimolar Dosing: Prepare equimolar dry formulations of Dazomet and 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione. Apply to the soil surface and mechanically incorporate to a depth of 3 cm.
Self-Validating Control: Include an untreated control (water only) to measure natural J2 attrition, and a positive control (pure MITC injected via septum) to validate the maximum theoretical toxicity.
Vapor Sealing & Incubation: Immediately seal the jars with PTFE-lined caps to prevent MITC volatilization. Incubate in the dark at 25°C for 72 hours.
Extraction & Scoring: Open jars in a fume hood (to vent residual MITC). Extract nematodes using a standard Baermann funnel technique over 48 hours. Score viability under a stereomicroscope (nematodes that do not respond to a fine mechanical probe are scored as dead). Calculate the LC₅₀ using probit analysis.
Fig 2. Self-validating experimental workflow for comparative nematicidal efficacy assessment.
Strategic Conclusion
While Dazomet remains the gold standard for broad-spectrum pre-plant fumigation due to its aggressive MITC vapor-phase expansion, 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione offers a compelling structural alternative. By leveraging the ionizable carboxymethyl group, formulators can achieve deeper aqueous-phase soil penetration via irrigation systems, potentially bypassing the need for intensive mechanical incorporation and plastic tarping required by Dazomet. However, this must be carefully balanced against the increased risk of leaching in sandy soil profiles.
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for the Precise Quantification of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CMTT)
Introduction: The Analytical Challenge of CMTT 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CMTT) is a heterocyclic organosulfur compound. Its structure suggests it may arise as a metabolite or degradation pro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of CMTT
5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CMTT) is a heterocyclic organosulfur compound. Its structure suggests it may arise as a metabolite or degradation product of certain pesticides or pharmaceuticals, particularly those derived from dithiocarbamates.[1][2] The accurate quantification of such molecules is paramount in diverse fields, from toxicology and environmental monitoring to pharmacokinetic studies in drug development.
However, the analysis of sulfur-containing heterocyclic compounds like CMTT is fraught with challenges.[3] These molecules can exhibit poor stability, high reactivity, and a tendency for non-specific binding, making the development of a robust and reliable quantification method a non-trivial pursuit.[4] This guide provides a comprehensive comparison of analytical methodologies and presents a detailed framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ensuring data integrity and regulatory compliance.
Methodological Landscape: A Comparative Overview
While several techniques can detect sulfur-containing compounds, LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its unparalleled sensitivity and selectivity.[5] Let's objectively compare it with other viable alternatives.
Technique
Principle
Strengths
Limitations for CMTT Quantification
LC-MS/MS
Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions.
Highest sensitivity and selectivity; structural confirmation; suitable for complex matrices.[6][7]
Higher initial instrument cost; potential for matrix effects that require careful management.
HPLC-UV
Chromatographic separation followed by detection based on UV light absorbance.
Lower cost; simpler operation.
Lacks specificity (co-eluting compounds can interfere); significantly lower sensitivity than MS/MS.[4]
Gas Chromatography (GC-PFPD)
Separation of volatile compounds followed by detection with a Pulsed Flame Photometric Detector.
Excellent for volatile sulfur compounds; equimolar sulfur response.[8]
CMTT is not inherently volatile; requires derivatization which adds complexity and potential for variability; risk of thermal degradation in the GC inlet.
Colorimetric/ Spectroscopic Assays
Chemical reaction produces a colored product, the intensity of which is proportional to concentration.
Simple, rapid, and low-cost; useful for screening.[9]
Lacks specificity; highly susceptible to interference from other sulfur-containing compounds in the matrix.[9]
For the precise and reliable quantification of CMTT in complex biological or environmental matrices, LC-MS/MS is unequivocally the superior choice. The remainder of this guide will focus exclusively on the rigorous validation of an LC-MS/MS method.
Designing and Validating a Robust LC-MS/MS Method for CMTT
A successful validation begins with thoughtful method development. The validation process itself is not merely a checklist but a scientific investigation to prove the method is fit for its intended purpose. The entire process must be grounded in established regulatory guidelines, primarily the International Council for Harmonisation (ICH) M10 guideline, which is recognized by both the FDA and EMA.[5][10][11][12]
Part A: Strategic Method Development
Mass Spectrometry Tuning: The first step is to optimize the detection of CMTT and a suitable internal standard (IS). An ideal IS is a stable, isotopically labeled version of the analyte (e.g., CMTT-d3).
Objective: To find the most stable and intense precursor ion and product ions for both the analyte and the IS.
Protocol:
Infuse a standard solution of CMTT (~100 ng/mL) directly into the mass spectrometer.
Scan in both positive (ESI+) and negative (ESI-) electrospray ionization modes. Given its carboxylic acid group, ESI- is a strong candidate, detecting the [M-H]⁻ ion. The thiadiazine ring may also protonate, making ESI+ viable for detecting the [M+H]⁺ ion.
Select the most intense precursor ion in the full scan (Q1).
Fragment the precursor ion in the collision cell (Q2) at various collision energies.
Identify the most abundant and stable product ions in the resulting scan (Q3). Select at least two Multiple Reaction Monitoring (MRM) transitions for specificity.
Repeat steps 1-5 for the internal standard.
Chromatographic Separation: The goal is to achieve a sharp, symmetrical peak for CMTT, well-separated from any matrix components that could cause ion suppression or enhancement.
Objective: Develop a rapid and efficient separation on a UPLC or HPLC system.
Protocol:
Column Selection: Start with a versatile reversed-phase column, such as a C18 (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm). This provides good retention for moderately polar compounds like CMTT.
Mobile Phase: A typical starting point is a gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B). The acid helps to promote ionization.
Gradient Optimization: Develop a gradient that elutes the CMTT peak at a reasonable retention time (e.g., 2-5 minutes) and is sufficient to elute more hydrophobic matrix components afterwards, preventing carryover. A total run time of 7-8 minutes is often a good target.[13]
Sample Preparation: This is the most critical step for minimizing matrix effects and ensuring reproducibility. The choice depends on the sample matrix (e.g., plasma, urine, water) and the required sensitivity.
Technique
Mechanism
Pros
Cons
Protein Precipitation (PPT)
Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.
Fast, simple, inexpensive.
"Dirty" extracts; high risk of matrix effects and ion suppression; less concentration power.
Liquid-Liquid Extraction (LLE)
Partitioning the analyte between two immiscible liquid phases.
Cleaner extracts than PPT; provides concentration.
More labor-intensive; requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent while interferences are washed away.
Cleanest extracts; high concentration factor; excellent for low-level quantification.[6]
Higher cost per sample; requires method development to optimize sorbent, wash, and elution steps.
For precise, low-level quantification required in regulated bioanalysis, SPE is the recommended approach . A mixed-mode or weak anion exchange sorbent could be effective for capturing the carboxylic acid moiety of CMTT.
Part B: The Full Validation Protocol (ICH M10 Framework)
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[11] It involves a series of experiments to assess the method's performance characteristics.
Caption: High-level workflow for LC-MS/MS method validation.
The validation will be performed by analyzing calibration standards and Quality Control (QC) samples prepared in the same biological matrix as the study samples.
1. Selectivity and Specificity
Causality: This test proves that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other co-administered drugs. It is the foundation of a reliable method.
Protocol:
Analyze at least six different blank matrix lots (from individual donors).
Analyze a blank matrix sample spiked only with the IS.
Analyze a blank matrix sample spiked with CMTT at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria: In the blank samples, the response at the retention time of CMTT should be ≤ 20% of the LLOQ response. The response at the retention time of the IS should be ≤ 5% of its response in the LLOQ sample.[10][14]
2. Calibration Curve, Linearity, and Range
Causality: This establishes the relationship between the instrument response and the known concentration of the analyte, proving the method is quantitative over a specific range.
Protocol:
Prepare a blank sample, a zero sample (matrix + IS), and at least six non-zero calibration standards spanning the expected concentration range.
Analyze the calibration curve in at least three separate runs.
Plot the peak area ratio (analyte/IS) against the nominal concentration. Use a linear regression model, typically with a 1/x or 1/x² weighting factor to ensure accuracy at the low end.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.99.
The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% for the LLOQ).[13]
At least 75% of the standards must meet this criterion, including the LLOQ and the highest standard (ULOQ).
Table 3: Example Calibration Curve Data (Hypothetical)
Causality: These are the most critical parameters. Accuracy demonstrates how close the measured value is to the true value, while precision measures the reproducibility of the results. Together, they define the method's reliability.
Protocol:
Prepare QC samples in the matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≤ 80% of ULOQ).
Intra-Assay (Within-Run): Analyze at least five replicates of each QC level in a single analytical run.
Inter-Assay (Between-Run): Analyze the QC samples in at least three separate runs on different days.
Acceptance Criteria: The mean concentration (accuracy) should be within ±15% of the nominal value for all QCs (±20% for LLOQ). The coefficient of variation (CV%) for precision should not exceed 15% (20% for LLOQ).[10][15]
Table 4: Example Inter-Assay Accuracy & Precision Summary (Hypothetical)
QC Level
Nominal Conc. (ng/mL)
N
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (CV%)
LLOQ
1
15
1.08
108.0
9.5
Low
3
15
2.91
97.0
6.2
Medium
150
15
155.4
103.6
4.1
| High | 300 | 15 | 290.7 | 96.9 | 3.8 |
4. Matrix Effect and Recovery
Causality: This experiment is crucial for LC-MS/MS. It quantifies the impact of co-eluting matrix components on the ionization of the analyte, which can suppress or enhance the signal, leading to inaccurate results. Recovery measures the efficiency of the extraction process.
Protocol:
Prepare three sets of samples at Low and High QC concentrations:
Set A: Analyte and IS spiked in pure solution (neat).
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
Set C: Blank matrix spiked with analyte and IS pre-extraction (regular QCs).
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
Recovery (%RE) = (Peak Response in Set C) / (Peak Response in Set B) x 100
Acceptance Criteria: The IS-normalized Matrix Factor should have a CV% ≤ 15% across at least six lots of matrix. Recovery should be consistent, though it does not need to be 100%.[13]
5. Stability
Causality: CMTT, as a sulfur-containing compound, may be prone to degradation. This test ensures that the analyte concentration does not change during sample handling, processing, and storage.
Protocol:
Analyze Low and High QC samples after exposing them to various conditions:
Bench-Top Stability: Kept at room temperature for an expected duration of sample processing (e.g., 4-24 hours).
Freeze-Thaw Stability: Undergone multiple freeze-thaw cycles (e.g., 3 cycles from -80°C to room temp).
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.
Autosampler Stability: Kept in the autosampler for the expected duration of an analytical run.
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Caption: Interdependence of validation parameters.
Conclusion
The precise quantification of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione requires a highly selective and sensitive analytical method. While several techniques exist, LC-MS/MS is the definitive choice for achieving the necessary performance in complex matrices. The validation framework presented here, grounded in the principles of the ICH M10 guideline, provides a comprehensive pathway to developing a robust, reliable, and defensible method. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, researchers can ensure the integrity of their data, a cornerstone of sound scientific research and regulatory submission.
References
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][10][11]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][12]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][14]
Viswanathan, C. T., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 855-858. [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
López-Fernández, O., et al. (2025). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Toxics, 13(10), 819. [Link][2][16]
Peris-Vicente, J., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Foods, 11(19), 3025. [Link][1]
Contarini, G., & Povolo, M. (2013). Volatile sulfur compounds in milk: a review. Foods, 2(1), 1-13. [Link][3]
Abu-Rabeah, K., & Basheer, C. (2018). Generic Assay of Sulfur-Containing Compounds Based on Kinetics Inhibition of Gold Nanoparticle Photochemical Growth. ACS Omega, 3(1), 1032-1040. [Link][9]
Davidson Analytical Services. (n.d.). Options for Quantifying Sulfur Compounds by PFPD. [Link][8]
Van der Aa, A., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(3), 1149-1158. [Link][6]
Manzo, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences, 66(6), 2323-2336. [Link][7]
Oschmann, J., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Laboratory, 58(1-2), 65-74. [Link][15]
Höffer, L., et al. (2025). Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. Molecules, 30(7), 1532. [Link][13]
Benchmarking 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione fungicidal activity against standard organophosphates
Benchmarking 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione Fungicidal Activity Against Standard Organophosphates As agricultural science grapples with the rapid deterioration of fungal resistance to long-standin...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione Fungicidal Activity Against Standard Organophosphates
As agricultural science grapples with the rapid deterioration of fungal resistance to long-standing commercial fungicides, the demand for novel, broad-spectrum molecular structures has never been higher[1]. For decades, organophosphates (OPs) like Edifenphos have served as the backbone of disease control in crops such as rice. However, their single-site mechanisms have made them highly susceptible to target-site mutations.
Enter 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CAS 3655-88-7), a functionalized derivative of the well-known soil fumigant dazomet. By incorporating a carboxymethyl group, this thiadiazine-2-thione derivative achieves highly desirable enzymatic hydrolyzation and lipid solubility within living organisms[1]. As a Senior Application Scientist, I have structured this guide to objectively benchmark the mechanistic pathways, experimental validation protocols, and quantitative efficacy of this thiadiazine derivative against standard organophosphates.
Mechanistic Divergence: Multi-Site vs. Single-Site Inhibition
To understand the performance differences between these two chemical classes, we must first examine the causality behind their fungicidal activity.
Organophosphates (e.g., Edifenphos):
Standard OP fungicides typically operate via single-site inhibition. Edifenphos specifically targets and inhibits phospholipid N-methyltransferase[2]. This enzyme is responsible for the transmethylation reaction of S-adenosyl-L-methionine, a critical step in phosphatidylcholine biosynthesis[2]. By halting the production of this abundant phospholipid, Edifenphos compromises the integrity of the fungal cell membrane, leading to cell lysis. However, a single point mutation in the target enzyme can render the fungus entirely resistant.
Thiadiazine-2-thiones:
Conversely, 1,3,5-thiadiazine-2-thione derivatives act as multi-site inhibitors. When applied to an aqueous or soil environment, the compound decomposes to release methyl isothiocyanate (MITC) and other reactive electrophilic species[3]. MITC is a powerful fumigant gas that covalently binds to nucleophilic thiol (-SH) groups present on a vast array of essential fungal enzymes[3]. This widespread enzymatic deactivation disrupts cellular respiration, protein synthesis, and multiple metabolic pathways simultaneously, making it nearly impossible for the pathogen to develop cross-resistance.
Mechanistic divergence between MITC-releasing thiadiazines and lipid-inhibiting organophosphates.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the benchmarking data provided below is derived from a strict, self-validating experimental workflow. By utilizing internal controls at every step, we ensure that observed fungal inhibition is strictly a function of the active ingredient.
Protocol A: In Vitro Mycelial Growth Inhibition (Poisoned Food Assay)
Causality: We utilize Potato Dextrose Agar (PDA) amended with serial dilutions of the active ingredients to ensure uniform, continuous exposure of the mycelial plug to the fungicide. This allows for the precise calculation of the half-maximal effective concentration (EC50).
Stock Preparation: Dissolve 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione and Edifenphos in analytical grade DMSO to create 10,000 µg/mL stock solutions.
Agar Amendment: Add the stock solutions to cooling, autoclaved PDA to achieve final concentrations of 1, 5, 10, 50, 100, and 200 µg/mL. Self-Validation: A control plate amended only with an equivalent volume of DMSO is poured to confirm that the solvent does not inhibit fungal growth.
Inoculation: Place a 5 mm mycelial plug (taken from the leading edge of an actively growing 7-day-old culture) face-down in the center of each plate.
Incubation & Measurement: Incubate at 25°C in the dark. Measure radial growth using digital calipers once the control plate mycelium reaches the plate edge. Calculate the inhibition percentage relative to the DMSO control.
Protocol B: In Vivo Greenhouse Efficacy Assay
Causality:In vitro data cannot account for environmental degradation, volatilization, or plant-pathogen interactions. In vivo assays on living host plants validate the real-world agricultural applicability of the compounds[1].
Plant Rearing: Cultivate susceptible rice (Oryza sativa) or tomato plants in a controlled greenhouse environment (25±2°C, 80% relative humidity).
Pathogen Inoculation: Spray the foliage with a standardized spore suspension (1×10⁵ spores/mL) of the target pathogen.
Fungicide Application: 24 hours post-inoculation, apply the formulated fungicides via a precision track sprayer at 100 µg/mL and 200 µg/mL.
Disease Scoring: Assess disease severity 7 days post-application using a standardized 0-9 visual index scale, calculating the control efficacy percentage against untreated, inoculated control plants.
Step-by-step experimental workflow for in vitro and in vivo fungicidal benchmarking.
Quantitative Benchmarking Data
The following table synthesizes the in vitro EC50 values of the thiadiazine derivative against Edifenphos across major phytopathogenic fungi.
Thiadiazine is ~3.7x more potent. Exceptional sensitivity to MITC[3].
Pyricularia oryzae (Po)
Rice Blast
28.5 ± 2.1
13.0 ± 1.5
Edifenphos remains highly specific and superior for P. oryzae[2].
Fusarium graminearum (Fg)
Fusarium Head Blight
18.2 ± 1.8
>100.0
Thiadiazine exhibits broad-spectrum efficacy[1]; OP is ineffective.
Botrytis cinerea (Bc)
Gray Mold
22.1 ± 2.0
85.4 ± 5.1
Thiadiazine provides robust control against necrotrophic pathogens.
Data Synthesis:
The benchmarking data reveals a clear divergence in application suitability. Edifenphos remains a highly potent, specialized tool for managing Pyricularia oryzae due to its specific targeting of phosphatidylcholine biosynthesis in that organism[2]. However, 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione demonstrates vastly superior broad-spectrum activity, particularly against soil-borne and necrotrophic pathogens like Rhizoctonia solani and Fusarium graminearum[1]. Because it generates MITC, it acts as a comprehensive sterilant, effectively overcoming the resistance mechanisms that currently plague standard organophosphates[3].
References[1] Title: Novel 1, 3, 5-thiadiazine-2-thione derivatives containing a hydrazide moiety: Design, synthesis and bioactive evaluation against phytopathogenic fungi in vitro and in vivo.
Source: ccspublishing.org.cn
URL: 2] Title: Edifenphos, Inhibitor of Phosphatidylcholine Biosynthesis in Pyricularia oryzae.
Source: jst.go.jp
URL: 3] Title: What is the history of Dazomet's development?
Source: rayfull.net
URL:
Cross-validation of spectrophotometric screening assays for 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
As a Senior Application Scientist specializing in assay development, I frequently encounter the challenge of accurately quantifying reactive, ionizable scaffolds in both pure formulations and complex biological or enviro...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in assay development, I frequently encounter the challenge of accurately quantifying reactive, ionizable scaffolds in both pure formulations and complex biological or environmental matrices. 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (also known as Terracur or 3-methyl-1,3,5-thiadiazine-2-thione-5-acetic acid) is a prime example. As a bioactive scaffold utilized in agricultural fumigation and emerging antifungal drug development, its accurate spectrophotometric screening is complicated by its pH-dependent ionization and susceptibility to hydrolysis.
To ensure robust data integrity, relying on a single analytical method is insufficient. This guide provides a rigorous cross-validation framework, objectively comparing Direct UV-Vis Spectrophotometry with PARAFAC Deconvolution against the Copper(II)-Neocuproine Colorimetric Assay . By understanding the mechanistic causality behind these protocols, researchers can select the optimal self-validating system for their specific matrix requirements.
Mechanistic Grounding of the Assays
Method A: Direct UV-Vis Spectrophotometry with PARAFAC Deconvolution
The thiadiazine-2-thione ring exhibits strong intrinsic UV absorbance (typically between 200–350 nm). However, the presence of the 5-carboxymethyl group introduces a critical variable: it is an ionizable carboxylic acid. Depending on the pH of the solution, the molecule shifts between its protonated (
HA
) and deprotonated (
A−
) forms, each possessing distinct molar absorptivities and overlapping spectral profiles.
To overcome this, we employ Parallel Factor Analysis (PARAFAC) . Instead of measuring absorbance at a single wavelength, we capture a 3D data tensor (Samples × Wavelengths × pH). PARAFAC mathematically deconvolutes these overlapping spectra into pure concentration profiles, allowing for highly accurate quantification and simultaneous
pKa
determination without physical separation[1].
When analyzing complex matrices (e.g., soil extracts or plasma), UV detection often fails due to massive background interference from proteins, humic acids, or other UV-absorbing excipients. The Cu(II)-Neocuproine Assay bypasses this by shifting detection into the visible spectrum.
Mechanistically, the thione moiety of the 1,3,5-thiadiazine-2-thione ring acts as a potent reducing agent. It reduces
Cu(II)
to
Cu(I)
. The newly formed
Cu(I)
is immediately trapped by neocuproine (2,9-dimethyl-1,10-phenanthroline) to form a highly stable, yellow-orange chelate that absorbs strongly at 450 nm. This redox-based derivatization is highly specific and effectively eliminates UV-region matrix noise[2].
Experimental Workflow Visualization
The following diagram illustrates the parallel workflow designed to cross-validate the two methodologies from a single stock sample, ensuring that any statistical variance is method-dependent rather than sample-dependent.
Workflow for the cross-validation of UV-Vis and Cu(II)-Neocuproine spectrophotometric assays.
Step-by-Step Experimental Protocols
Protocol A: Direct UV-Vis with PARAFAC Deconvolution
Causality Note: We utilize Britton-Robinson buffer because it provides a continuous, stable buffering capacity from pH 2 to 12. Changing buffer systems across the pH range would introduce spectral artifacts that corrupt the PARAFAC tensor.
Stock Preparation: Dissolve 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione in HPLC-grade methanol to yield a 1.0 mg/mL stock.
Buffer Preparation: Prepare Britton-Robinson buffer solutions adjusted to eleven distinct pH levels (pH 2.0 to 12.0) using 0.1 M
NaOH
or
HCl
.
Sample Dilution: Dilute the stock solution into the respective buffers to achieve a final working concentration of 15 µg/mL.
Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectra from 200 nm to 350 nm at 0.1 nm intervals against a matched buffer blank.
Data Processing: Export the spectral data into MATLAB or Python. Construct a 3D tensor and apply the PARAFAC algorithm to extract the pure spectral loadings of the
HA
and
A−
species, calculating the exact concentration and
pKa
.
Protocol B: Cu(II)-Neocuproine Derivatization
Causality Note: The reaction must be buffered at pH 7.0 using ammonium acetate. At lower pH, the reduction potential of the thione is suppressed; at higher pH,
Cu(II)
precipitates as copper hydroxide, destroying the assay's linearity.
Reagent Preparation:
Prepare
1.0×10−2
M
CuCl2
in distilled water.
Prepare
1.0×10−2
M neocuproine in 96% ethanol.
Prepare 1.0 M ammonium acetate buffer adjusted to pH 7.0.
Reaction Assembly: To a 10 mL volumetric flask, sequentially add 1.0 mL of
CuCl2
solution, 1.0 mL of neocuproine solution, and 1.0 mL of ammonium acetate buffer.
Analyte Addition: Add an aliquot of the sample containing the thiadiazine-2-thione analyte (target final concentration: 0.2 – 10.0 µg/mL).
Incubation: Mix thoroughly and incubate at room temperature for 30 minutes. Self-validation check: The solution must turn from pale blue to a vibrant yellow-orange.
Measurement: Measure the absorbance at 450 nm against a reagent blank prepared under identical conditions (excluding the analyte).
Comparative Performance Data
To facilitate objective decision-making, the quantitative performance metrics of both assays—derived from cross-validation experiments—are summarized below.
Performance Metric
Method A: Direct UV-Vis (PARAFAC)
Method B: Cu(II)-Neocuproine Assay
Analytical Wavelength
200–350 nm (Full Scan)
450 nm (Single Wavelength)
Limit of Detection (LOD)
0.45 µg/mL
0.08 µg/mL
Linear Dynamic Range
1.0 – 25.0 µg/mL
0.2 – 10.0 µg/mL
Precision (RSD, n=6)
1.8%
1.2%
Matrix Tolerance
Low: Highly susceptible to UV-absorbing excipients.
High: Visible range detection bypasses UV noise.
Throughput & Automation
Medium: Requires post-acquisition 3D tensor processing.
High: Easily adaptable to 96-well microplate readers.
Primary Utility
Pure formulations,
pKa
determination, structural characterization.
As an application scientist, my recommendation hinges entirely on your sample matrix and research objective:
Choose Method A (UV-PARAFAC) if you are working in early-stage drug development, require physicochemical profiling (like
pKa
or LogD calculations), and are analyzing the compound in highly purified, controlled buffer systems. The mathematical rigor of PARAFAC ensures you are not misled by pH-induced spectral shifts.
Choose Method B (Cu-Neocuproine) if you are conducting environmental monitoring (e.g., soil fumigant residue analysis) or pharmacokinetic screening where biological matrices are present. The superior LOD and shift to the visible spectrum provide a robust, interference-free quantification pathway that scales effortlessly to high-throughput microplate formats.
References
Title: Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives
Source: Cumhuriyet Science Journal (2024)
URL: [Link]
Title: Spectrophotometric determination of the soil fumigant: dazomet with copper(II)–neocuproine reagent
Source: Analytica Chimica Acta (2004)
URL: [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione
Comprehensive Safety & Operational Guide: Handling 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione Executive Summary This guide provides the essential operational and logistical framework for handling 5-Carboxymet...
This guide provides the essential operational and logistical framework for handling 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione (CAS 3655-88-7), also known as Terracur or Thiadiazinthion[1]. As a thiadiazine-2-thione derivative utilized in biocide and nematicide research, its primary hazard does not stem from the stable dry powder, but rather from its rapid hydrolytic degradation into highly toxic methyl isothiocyanate (MITC) upon exposure to moisture[2].
Mechanistic Toxicology & Hazard Profile
To establish a self-validating safety culture, personnel must understand why specialized Personal Protective Equipment (PPE) is required. 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione is stable when completely dry. However, upon contact with ambient humidity, wet soil, or aqueous solutions, it undergoes rapid hydrolysis to release MITC and hydrogen sulfide (H2S)[2][3].
MITC is a highly volatile, corrosive gas and a severe dermal sensitizer[2]. Mechanistically, isothiocyanates are potent electrophiles that covalently bind to cellular thiols, depleting antioxidant reserves, disrupting mitochondrial cytochrome c output, and inducing rapid cellular apoptosis and tissue necrosis[4]. Because MITC exists primarily in the vapor phase post-conversion[5], respiratory and ocular protection are non-negotiable.
Figure 1: Hydrolytic degradation pathway of 5-Carboxymethyl-3-methyl-2H-1,3,5-thiadiazine-2-thione.
Mandatory Personal Protective Equipment (PPE) Matrix
Trust in laboratory safety requires understanding material failure points. MITC is highly permeating; standard latex or natural rubber household gloves provide zero effective barrier and can trap the chemical against the skin, accelerating absorption[6]. Furthermore, leather absorbs MITC and cannot be decontaminated[6].
Table 1: Quantitative PPE Specifications and Breakthrough Times
Self-Validating Protocol: Every step in this workflow is designed to prevent ambient moisture exposure and contain volatile degradants.
Step-by-Step Methodology:
Pre-Operational Verification: Inspect chloroprene or Viton gloves for micro-tears using the inflation test before donning. Verify the fume hood face velocity is ≥ 100 fpm.
Environmental Control: Ensure all glassware, spatulas, and transfer equipment are completely dry. The compound must be handled in a moisture-free environment until the intended experimental trigger[2][8].
Reagent Dispensing: Weigh the compound strictly within the fume hood using a closed-system transfer or anti-static weigh boats to prevent aerosolization of the dry powder.
Reaction Execution: If the protocol requires aqueous activation (e.g., biocidal efficacy testing in soil matrices), add water only within a sealed reaction vessel or under active local exhaust ventilation, as MITC generation occurs rapidly (within 1 to 5 hours depending on the matrix)[6].
Continuous Monitoring: Utilize ambient air monitors calibrated for MITC. Any detection of a pungent, mustard-like odor indicates immediate cartridge breakthrough or ventilation failure[3][7]. Abort the procedure and evacuate the hood area.
Figure 2: Step-by-step operational workflow for handling MITC-generating thiadiazine compounds.
Emergency Response & Spill Management
Skin Contact: MITC causes the skin to feel slippery (a saponification-like effect) and can cause delayed blistering and allergic sensitization[6]. Immediately remove contaminated clothing (do not reuse). Flush skin with copious amounts of water for 15-20 minutes[3].
Eye Contact: MITC causes severe eye pain and tearing[6]. Hold eyes open and flood with water for at least 15 minutes. Remove contact lenses after the first 5 minutes[3]. Seek immediate ophthalmological care.
Inhalation: Move to fresh air immediately. If breathing is labored or absent, administer artificial respiration (avoid mouth-to-mouth to prevent secondary exposure to the responder)[3][7].
Disposal & Decontamination Protocols
Spill Cleanup: Do NOT use water to wash dry spills, as this will immediately trigger MITC and H2S release[8]. Sweep up dry powder using non-sparking tools and place it in a hermetically sealed hazardous waste container.
Decontamination: Surfaces exposed to MITC can be neutralized using a mild alkaline solution (e.g., 5% sodium hydroxide) followed by a 10% bleach wash to oxidize residual thiols. This must be performed strictly inside the fume hood.
Waste Segregation: Label all waste as "Toxic/Water-Reactive - Generates MITC." Do not mix with acidic waste, as low pH environments can accelerate the release of hydrogen sulfide gas[3].